Dodecylamine
Description
Historical Context in Amine Chemistry Research
The study of amines, organic derivatives of ammonia (B1221849), is a cornerstone of organic chemistry. Long-chain amines, such as dodecylamine (B51217), gained prominence as their surfactant properties became understood. Early research focused on their synthesis and basic chemical reactivity. For instance, methods for synthesizing this compound have been a subject of study, including the reduction of 1-azidododecane (B3047302) or through processes like the methylation of this compound using formaldehyde (B43269) and formic acid to produce derivatives. atamanchemicals.comresearchgate.net
A notable application that drove early research was in the field of mineral flotation. The selective flotation of minerals like sylvite (potassium chloride) from halite (sodium chloride) in the potash industry relies on cationic collectors, with this compound being a key reagent studied. researchgate.net Research dating back several decades investigated the adsorption of this compound onto mineral surfaces, such as hematite (B75146), often using radiolabeled molecules like tritiated this compound or carbon-14 (B1195169) tagged starch to trace the interactions. tandfonline.com These foundational studies established this compound as an important surface-active agent, paving the way for its exploration in more diverse scientific areas.
Fundamental Research Significance and Interdisciplinary Relevance
The fundamental research significance of this compound lies in its molecular structure, which imparts properties that are relevant to numerous fields. Its ability to act as a surfactant, corrosion inhibitor, and a building block for more complex molecules makes it a versatile tool for researchers. sigmaaldrich.comsolubilityofthings.com
Key Areas of Fundamental and Interdisciplinary Research:
Materials Science and Nanotechnology: this compound is widely used as a capping agent, stabilizer, and surfactant in the synthesis of nanoparticles. mdpi.comnih.gov It helps control the size and morphology of nanocrystals, such as those of cadmium selenide (B1212193) (CdSe) and silver (Ag), and facilitates their dispersion in organic solvents. atamanchemicals.comresearchgate.net Its role in the formation of mesostructured materials, like vanadium oxide, has also been explored. acs.org Furthermore, it is a component in the development of "smart" coatings, where it is loaded into nanocontainers like halloysite (B83129) nanotubes to be released in response to corrosion, providing a self-healing function. frontiersin.orgfrontiersin.org
Corrosion Science: this compound and its derivatives are effective corrosion inhibitors for various metals, particularly for steel in acidic environments. ijsrset.com Research has shown that this compound spontaneously adsorbs onto the metal surface via its polar amine group, forming a protective monolayer film that acts as a barrier to corrosive agents. atamanchemicals.comijsrset.com The efficiency of this inhibition is a function of concentration and temperature. ijsrset.comresearchgate.net
Mineral Processing: In mineral flotation, this compound functions as a collector, selectively adsorbing onto the surface of certain minerals, rendering them hydrophobic and allowing them to be separated from others via froth flotation. researchgate.netmdpi.com It has been studied for the flotation of a wide range of minerals, including sphalerite, quartz, diatomite, kaolinite (B1170537), and rutile. researchgate.netmdpi.comjournalssystem.commdpi.combibliotekanauki.pl Research in this area investigates how factors like pH and the presence of other reagents affect its performance. researchgate.netmdpi.com
Biochemistry and Microbiology: The long alkyl chain and amine group of this compound give it antimicrobial properties. solubilityofthings.com It has been shown to be an effective agent against various bacteria and fungi. orientjchem.org Notably, research has demonstrated its potent ability to kill the dormant spores of multiple Firmicute species, including Bacillus subtilis, by damaging their inner membrane. nih.gov This has implications for developing new sterilizing agents.
Environmental Science: The surface-active properties of this compound are relevant to environmental systems. It has been studied for its impact on the transport of dense non-aqueous phase liquids (DNAPLs) in subsurface environments, which is crucial for understanding and remediating contaminated sites. osti.gov Additionally, its removal from industrial wastewater, for example from mineral flotation plants, is an important research topic, with materials like metal-organic frameworks (MOFs) being investigated for their capture. researchgate.net
Conceptual Frameworks for this compound Studies
The study of this compound's behavior and interactions relies on a variety of established scientific frameworks and advanced analytical techniques.
Adsorption Isotherms: To quantify the adsorption of this compound onto surfaces, researchers often employ adsorption isotherm models. The Langmuir adsorption isotherm, for example, has been used to describe the formation of a monolayer of this compound on mild steel surfaces during corrosion inhibition, indicating a specific interaction between the amine and the surface. ijsrset.com
Molecular Modeling and Simulation: Computational methods provide molecular-level insights into this compound's interactions. Density Functional Theory (DFT) has been used to study the substituent effects in kaolinite flotation, revealing that this compound has a strong electron attraction ability and interaction with the mineral surface. mdpi.com Molecular dynamics simulations have also been employed to investigate the adsorption of this compound on mineral surfaces and its role in wastewater treatment. researchgate.neteuropa.eu
Electrochemical and Spectroscopic Analysis: A suite of analytical techniques is used to probe the mechanisms of this compound's action.
Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are standard methods to evaluate the performance of this compound as a corrosion inhibitor, revealing details about the resistance of the protective film and its effect on electrochemical reactions. frontiersin.orgijsrset.com
X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to analyze the chemical state and bonding of this compound adsorbed on surfaces, confirming mechanisms like chemisorption on sphalerite or its presence on nanoparticles. researchgate.netaablocks.com
Zeta Potential Measurements help in understanding the electrostatic interactions between this compound (which can be protonated to form a cation) and charged mineral surfaces, a key factor in flotation. researchgate.netmdpi.com
These conceptual and analytical frameworks are essential for moving beyond empirical observations to a mechanistic understanding of how this compound functions in various applications.
Research Findings on this compound Applications
The following tables summarize key research findings for this compound in two of its prominent application areas.
Table 1: this compound in Mineral Flotation
| Mineral System | Key Finding | pH Range | Analytical Methods Used |
|---|---|---|---|
| Sphalerite | This compound shows strong collecting ability through both physical and chemical adsorption. researchgate.net | Wide pH range (1-13) | Micro-flotation, Zeta Potential, XPS, FTIR |
| Diatomite vs. Albite | This compound is a more effective collector for albite than diatomite, allowing for selective separation. mdpi.com | 5.5 - 10.5 | Micro-flotation, Zeta Potential |
| Kaolinite | Interaction energy calculations show stable adsorption of this compound on the kaolinite surface. mdpi.com | Not specified | DFT Calculations |
| Magnetite Ore (Reverse Flotation) | A mixture of this compound and kerosene (B1165875) demonstrated stronger collecting ability for quartz than this compound alone. journalssystem.com | Not specified | Flotation Tests |
Table 2: this compound as a Corrosion Inhibitor
| Metal | Corrosive Medium | Key Finding | Max Inhibition Efficiency | Analytical Methods Used |
|---|---|---|---|---|
| Mild Steel | 1.0 M HCl | Inhibition efficiency increases with concentration but decreases with temperature; acts as a mixed-type inhibitor. ijsrset.com | 88.67% at 1000 ppm, 298 K | Weight Loss, EIS, Potentiodynamic Polarization, SEM |
| Carbon Steel | 1 M HCl | Corrosion rate decreases with increasing inhibitor concentration; follows Langmuir adsorption isotherm. researchgate.net | Not specified | Weight Loss, Polarization |
| Carbon Steel | 4.1 M and 7.7 M HCl | Inhibition efficiency is high in 1 M HCl but drops significantly in more concentrated acid, possibly due to lower solubility. onepetro.org | >95% (in 1 M HCl) | Weight Loss, Electrochemical Methods |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 | |
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InChI Key |
JRBPAEWTRLWTQC-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCN | |
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Molecular Formula |
C12H27N | |
| Record name | DODECANAMINE | |
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| Record name | DODECYLAMINE | |
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Related CAS |
2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride) | |
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DSSTOX Substance ID |
DTXSID3021984, DTXSID801022411 | |
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Molecular Weight |
185.35 g/mol | |
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Physical Description |
Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
259 °C | |
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Flash Point |
352 °F (COC) | |
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Solubility |
Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor | |
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Density |
0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³ | |
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Vapor Pressure |
0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C | |
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Color/Form |
OIL | |
CAS No. |
124-22-1, 68155-27-1 | |
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Melting Point |
28.3 °C, 28 °C | |
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Synthetic Methodologies and Derivatization Research
Classical and Contemporary Synthesis Pathways of Dodecylamine (B51217)
The industrial production of this compound has traditionally relied on a multi-step process originating from lauric acid, a readily available fatty acid. guidechem.comnih.gov This classical method involves the reaction of lauric acid with ammonia (B1221849), often in the presence of a catalyst like silica (B1680970) gel, to produce lauronitrile (dodecanenitrile). guidechem.comsincerechemical.com The resulting nitrile is then subjected to catalytic hydrogenation to yield this compound. guidechem.comnih.gov This reduction is typically carried out using catalysts such as activated nickel. guidechem.com The crude product is subsequently purified by vacuum distillation. guidechem.com
A notable variation of this pathway involves the use of radioactive isotopes for mechanistic studies, such as the synthesis of carbon-14 (B1195169) labeled this compound. acs.org In this process, radioactive carbon dioxide is reacted with undecylmagnesium bromide to produce labeled lauric acid. acs.org This is then converted to the nitrile and subsequently reduced to the labeled this compound. acs.org
Another established synthetic route is the reduction of 1-azidododecane (B3047302), which can produce this compound with high yields, reportedly close to 97%. atamanchemicals.com
More contemporary approaches often focus on reductive amination. This method involves the reaction of an aldehyde, such as dodecanal (B139956), with an amine in the presence of a reducing agent. masterorganicchemistry.com For instance, dodecanal can be reacted with ammonia and hydrogen over a ruthenium black catalyst to form this compound. google.com Reductive amination offers a more controlled way to form carbon-nitrogen bonds and can be adapted to produce various substituted amines. masterorganicchemistry.com
| Synthesis Pathway | Starting Material(s) | Key Intermediates/Reagents | Catalyst(s) |
| Classical Pathway | Lauric acid, Ammonia | Lauronitrile | Silica gel, Activated Nickel |
| Labeled Synthesis | Undecylmagnesium bromide, Radioactive Carbon Dioxide | Labeled Lauric Acid, Labeled Lauronitrile | - |
| Azide Reduction | 1-Azidododecane | - | - |
| Reductive Amination | Dodecanal, Ammonia | - | Ruthenium black |
Advanced this compound Functionalization Strategies
The primary amine group of this compound is a key site for a multitude of chemical transformations, enabling the creation of diverse and functional molecules.
Amphiphilic this compound Conjugate Synthesis and Characterization
The amphiphilic nature of this compound, possessing both a hydrophobic dodecyl tail and a hydrophilic amine head, makes it an ideal precursor for surfactants. By reacting this compound with amino acids, novel amino acid-based surfactants can be synthesized. chalmers.se For example, reacting the amine group of this compound with an amino acid creates a long-chain alkyl amino acid. chalmers.se These conjugates exhibit surface-active properties, with their critical micelle concentration (CMC) and Krafft temperature being key parameters for characterization. chalmers.se
Quaternization and this compound Salt Formation
This compound readily undergoes quaternization, a reaction that converts the primary amine into a quaternary ammonium (B1175870) salt. sincerechemical.com This is a crucial step in the synthesis of cationic surfactants. For instance, n-dodecyl trimethyl ammonium chloride can be synthesized from this compound. google.com The process typically involves reaction with methyl chloride. google.com this compound also reacts with various inorganic and organic acids to form this compound salts, such as this compound hydrochloride. sincerechemical.com
This compound in the Synthesis of Inorganic and Metal-Organic Compounds
This compound plays a significant role as a solvent, catalyst, and stabilizing agent in the synthesis of inorganic and metal-organic compounds. It has been used as a catalyst in sol-gel processes to produce bioactive mesoporous submicron glass spheres. atamanchemicals.com In the synthesis of cadmium selenide (B1212193) (CdSe) nanocrystals, this compound can act as a solvent. atamanchemicals.com Furthermore, it has been employed in the preparation of novel surfactant copper(II) complexes. atamanchemicals.com The addition of long-chained primary amines like this compound during nanoparticle synthesis can influence the crystal morphology, leading to octahedrally shaped nanoparticles. researchgate.net
Polymer and Dendrimer Conjugation utilizing this compound Derivatives
This compound and its derivatives are utilized in the synthesis of more complex macromolecular structures like polymers and dendrimers. For example, N,N′-Didodecyl-1,5,9-triazacyclododecane and N,N′,N′′-tridodecyl-1,5,9-triazacyclododecane have been synthesized through the alkylation of a triazacyclododecane precursor with dodecyl iodide or reductive alkylation with dodecanal, respectively. researchgate.net These complex amines have applications in areas such as solvent extraction. researchgate.net
This compound-Functionalized Graphene and Quantum Dot Synthesis
In the realm of nanomaterials, this compound is used to functionalize surfaces and stabilize nanoparticles. This compound-functionalized graphene quantum dots (d-GQDs) have been synthesized through the thermal pyrolysis of citric acid and this compound. nih.gov These d-GQDs, featuring alkyl chains and various functional groups, can act as effective stabilizers for Pickering emulsions. nih.gov In the synthesis of iron platinum (FePt) nanoparticles, this compound is used in conjunction with lauric acid as a stabilizing agent during the high-temperature reaction. rsc.org
Ribose 5′-Carbamate this compound Derivatives for Biochemical Probes
The synthesis of this compound derivatives of molecules like vitamin B12 (cobalamin) highlights a sophisticated use of this long-chain amine as a biochemical tool. Researchers have successfully created these derivatives by targeting the ribose-5'-hydroxyl group of the cobalamin molecule. The synthesis strategy involves activating this hydroxyl group with agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1,1'-carbonyldi(1,2,4-triazole) (CDT). nih.govacs.org Following activation, the subsequent addition of an aminoalkane, specifically this compound, results in the formation of a stable ribose-5'-carbamate linkage. nih.govacs.orgscirp.org
These this compound-cobalamin conjugates are of significant interest as biochemical probes. While some alkylamine derivatives of cobalamin retain a high affinity for intrinsic factor, a key protein in the gastrointestinal absorption of vitamin B12, they can also act as potent inhibitors of essential cobalamin-dependent enzymes. acs.orgscirp.org For instance, a this compound derivative of hydroxocobalamin (B81358) has been shown to be a powerful inhibitor of methionine synthase in mammalian cells. scirp.org This inhibitory action makes these derivatives valuable for studying the mechanisms of cobalamin-dependent pathways and for inducing and analyzing cobalamin deficiency in cellular models. scirp.org
This compound as a Catalyst in Chemical Synthesis
Beyond derivatization, this compound is extensively used as a catalyst, where its molecular structure and properties guide the formation of highly ordered materials at the micro and nano scales.
Role in Sol-Gel Processes and Mesoporous Material Fabrication
In sol-gel synthesis, this compound plays a multifaceted role as a catalyst, a template agent, and a porogen for fabricating mesoporous materials, such as bioactive glass sub-micron spheres (MBGS) and silica microspheres. nih.govacs.orgnih.gov Its function is critical in controlling the final characteristics of the material.
As a catalyst, this compound facilitates the hydrolysis and condensation of silica precursors like tetraethoxysilane (TEOS). acs.org As a template and porogen, its long alkyl chain organizes the silica network, creating well-defined pores. The concentration of this compound directly influences the particle morphology, monodispersity, and the size of the resulting pores. acs.orgnih.gov For example, by adjusting the concentration of this compound and the temperature of hydrothermal treatment, pore sizes ranging from 3.5 to 16 nm can be achieved in silica microspheres. acs.org This controlled fabrication results in materials with large specific surface areas, making them suitable for applications like drug delivery systems and as heterogeneous catalysts. nih.govredalyc.org
| Material Synthesized | Precursor | Role of this compound | Key Findings/Controllable Parameters |
|---|---|---|---|
| Mesoporous Bioactive Glass Sub-micron Spheres (MBGS) | Not specified in abstracts | Catalyst, Template Agent | Controls particle size (~560 nm), morphology, and pore size distribution. Achieves large specific surface area (362.073 m²/g). nih.gov |
| Silica Microspheres | Tetraethoxysilane (TEOS) | Catalyst, Template, Porogen | Enables tuning of pore sizes from 3.5 to 16 nm by adjusting DDA concentration and hydrothermal treatment temperature. acs.org |
| Silica Nanoparticles | Not specified in abstracts | Catalyst | Used in the preparation of silica nanoparticles of adjustable size. nih.gov |
| Core-Shell Silica Particles | Tetraethoxysilane (TEOS) | Catalyst, Template, Porogen | Used in an ultrasonic-assisted sol-gel method to create uniform mesoporous shells. acs.org |
Facilitation of Nanocrystal Synthesis
This compound is a pivotal reagent in the colloidal synthesis of various semiconductor and metal oxide nanocrystals, where it functions as a solvent, surface ligand, and capping agent. nih.govnih.gov Its presence during synthesis profoundly influences the nucleation and growth phases, ultimately determining the size, shape, and optical properties of the nanocrystals.
In the synthesis of Cadmium Selenide (CdSe) nanocrystals, this compound has been observed to play a dual role. It can significantly accelerate the initial nucleation stage while also acting as a passivating ligand on the nanocrystal surfaces during the subsequent growth process. scirp.org This passivation helps to control the growth rate and improve the monodispersity of the final particles. However, the exact effect of alkylamines like this compound is a subject of ongoing research, with some studies suggesting it activates precursors at high temperatures and slows growth at lower temperatures, while others argue it deactivates precursors like cadmium oleate (B1233923). researchgate.net
Similarly, in the synthesis of Cobalt Aluminate (CoAl₂O₄) and Tin Sulfide (B99878) (SnS₂) nanoparticles, this compound is used as a surfactant and capping agent. nih.govnih.gov The concentration of this compound can dramatically alter the morphology of the resulting nanostructures, leading to the formation of nanoparticles, nanoplates, or flower-like assemblies. nih.govnih.gov This morphological control is crucial as the properties of nanomaterials are often shape-dependent.
| Nanocrystal | Role of this compound | Effect on Synthesis and Properties |
|---|---|---|
| Cadmium Selenide (CdSe) | Solvent, Surface Ligand | Accelerates nucleation, passivates surface during growth, affects particle size and growth rate. nih.govscirp.org Its role (activating vs. deactivating) can be temperature-dependent. researchgate.net |
| Cobalt Aluminate (CoAl₂O₄) | Surfactant | Strongly influences particle size and morphology (e.g., semispherical particles vs. laminas) based on concentration. nih.gov |
| Tin Sulfide (SnS₂) | Capping Agent | Controls morphology, leading to nanoparticles, nanoplates, or flower-like structures, which in turn affects optical properties. nih.gov |
Interfacial and Surface Chemistry Research of Dodecylamine
Adsorption Phenomena and Mechanisms on Mineral Surfaces
The interaction of dodecylamine (B51217) with mineral surfaces is a complex process governed by factors such as the mineral's surface chemistry, the pH of the aqueous solution, and the speciation of this compound itself.
Sulfide (B99878) Minerals (e.g., Sphalerite, Molybdenite)
This compound has demonstrated effective collection capabilities for certain sulfide minerals, a behavior that is intricately linked to its adsorption at the mineral-water interface.
Research indicates that this compound adsorbs onto sphalerite (ZnS) surfaces through a combination of chemical and physical interactions. researchgate.netmdpi.com Chemisorption is understood to occur between the nitrogen atom of the dodecylammonium ion (RNH₃⁺) and the sulfur atoms on the sphalerite surface. researchgate.net This chemical bonding is a primary mechanism of adsorption.
In addition to chemisorption, physisorption also plays a crucial role. mdpi.com This is particularly evident with the molecular form of this compound (RNH₂), which can adsorb onto the sphalerite surface. researchgate.net The presence of molecular this compound can also shield the electrostatic repulsion between the positively charged head groups of the adsorbed dodecylammonium ions, leading to a denser layer of adsorbed amine and consequently, enhanced surface hydrophobicity. researchgate.net
Studies on molybdenite have shown that this compound species (RNH₂ and RNH₃⁺) adsorb on the sulfur atoms of fresh molybdenite faces, primarily through hydrogen bonding. researchgate.netmdpi.com On the fresh edges of molybdenite, the adsorption is mainly attributed to chemical bonding between the amine groups and molybdenum sites, as well as electrostatic forces. researchgate.net
The pH of the solution is a critical parameter that dictates the dominant species of this compound and the surface charge of the mineral, thereby influencing the adsorption mechanism. For sphalerite, this compound shows strong collecting performance across a wide pH range. researchgate.netmdpi.com
In acidic conditions, the cationic dodecylammonium ion (RNH₃⁺) is the predominant species. As the pH increases, the concentration of molecular this compound (RNH₂) also increases. mdpi.com On sphalerite, a combination of physical and chemical adsorption occurs, with physical adsorption becoming more pronounced at higher pH values. mdpi.com The surface of sphalerite becomes more negatively charged as the pH increases, which facilitates the electrostatic adsorption of the cationic RNH₃⁺. mdpi.com In alkaline solutions, this compound can form colloidal precipitates. The charge of these colloids is pH-dependent; positively charged precipitates can adsorb onto the negatively charged sphalerite surface, enhancing flotation, while negatively charged precipitates can inhibit it. researchgate.net
On molybdenite, both RNH₂ and RNH₃⁺ species have been shown to adsorb on both unoxidized and oxidized surfaces. researchgate.netmdpi.com
Table 1: Effect of pH on this compound Adsorption on Sphalerite
| pH Range | Dominant this compound Species | Primary Adsorption Mechanism on Sphalerite |
| Acidic | RNH₃⁺ | Chemisorption between N of RNH₃⁺ and S of ZnS; Covalent bonding with Zn²⁺. researchgate.netmdpi.com |
| Alkaline | RNH₂, RNH₃⁺, Colloidal Precipitates | Enhanced physisorption due to increased negative surface charge; Adsorption of charged colloidal precipitates. researchgate.netmdpi.com |
Investigations into Chemisorption and Physisorption Interactions
Silica (B1680970) and Quartz Surfaces
The adsorption of this compound on silica (SiO₂) and quartz is fundamental to processes like the reverse flotation of iron ores, where silica-containing minerals are removed as gangue.
The structure of the adsorbed this compound layer on silica surfaces is highly dependent on the pH of the solution, which in turn affects the surface hydrophobicity. researchgate.netacs.orgnih.gov
At a pH of around 6.3, there is minimal adsorption of this compound cations, and the silica surface remains hydrophilic. researchgate.netnih.gov As the pH increases to 10.0, a well-organized monolayer, often described as a hemimicelle structure, forms on the silica surface. researchgate.netacs.orgnih.gov This organized adsorption leads to dehydration of the surface and a significant increase in hydrophobicity. researchgate.netnih.gov At a higher pH of 12.3, the adsorption of neutral this compound molecules continues, leading to the formation of a bilayer or a micellar surface state. researchgate.netnih.gov This results in extensive surface hydration, and the silica surface becomes hydrophilic again. researchgate.netnih.gov
The primary driving force for the adsorption of this compound on quartz is electrostatic attraction, as the silica surface is negatively charged at pH values above 3. journalssystem.comresearchgate.net
Table 2: this compound Adsorption and Hydrophobicity of Silica Surfaces at Different pH Values
| pH | Adsorbed Layer Structure | Surface Hydrophobicity |
| 6.3 | Minimal adsorption of DDA cations. researchgate.netnih.gov | Hydrophilic. researchgate.netnih.gov |
| 10.0 | Well-organized monolayer (hemimicelle). researchgate.netnih.gov | Hydrophobic. researchgate.netnih.gov |
| 12.3 | Bilayer or micellar surface state. researchgate.netnih.gov | Hydrophilic. researchgate.netnih.gov |
The attachment of air bubbles to silica surfaces in the presence of this compound is a key step in flotation. Research using techniques like vibrational sum frequency spectroscopy (VSFS) has provided detailed insights into this process. journalssystem.comjournalssystem.com
It has been shown that the hydrophobic state on the silica surface is created by the transfer of a well-organized monolayer of this compound from the surface of an air bubble to the silica surface upon contact and attachment. journalssystem.comjournalssystem.com At low this compound concentrations and a pH of 9.6, there is limited adsorption on the silica surface itself, but significant adsorption occurs at the air-water interface of the bubble. journalssystem.com When the bubble contacts the silica surface, the this compound monolayer is transferred, creating a hydrophobic surface that facilitates stable bubble attachment. journalssystem.com This transfer mechanism is consistent with thermodynamic principles, which state that bubble attachment occurs when the adsorption density of the collector at the air-solid interface is greater than at the liquid-solid interface. journalssystem.com
Influence of pH on this compound Surface State Transformation
The pH of an aqueous solution significantly dictates the surface state and adsorption behavior of this compound (DDA). mdpi.comjournalssystem.com DDA, a weak base with a pKa of approximately 10.63, exists predominantly in its cationic form (R-NH3+) at pH values below its pKa and as a neutral molecular form (R-NH2) at pH values above it. mdpi.comjournalssystem.com At a pH of 10.63, the concentrations of the ionic and molecular species are equal. mdpi.com This transformation between the charged and neutral states directly impacts how this compound interacts with mineral surfaces.
Studies using Raman spectroscopy have confirmed this pH-dependent speciation. In acidic conditions (e.g., pH 2.0), this compound is primarily in the ionic NH3+ state. mdpi.com As the pH increases towards alkaline conditions (e.g., pH 12.0), the molecular NH2 form becomes dominant. mdpi.com
This change in speciation affects adsorption mechanisms. At a pH of 10, where both cationic and molecular forms of DDA are present, a compact and well-organized monolayer can form on surfaces like muscovite (B576469) and montmorillonite (B579905), leading to strong hydrophobicity. researchgate.netnih.gov The DDA cations are the primary species interacting with the negatively charged mineral surfaces through electrostatic attraction, while the neutral DDA molecules co-adsorb, contributing to a denser layer. researchgate.netnih.gov
At a lower pH of 6.3, there is minimal adsorption of DDA cations, resulting in a hydrophilic surface. acs.orgnih.gov As the pH increases to 10.0, the formation of a well-organized monolayer, or hemimicelle structure, renders the surface hydrophobic. acs.orgnih.gov At an even higher pH of 12.3, continued adsorption of neutral DDA molecules can lead to the formation of a bilayer or micellar surface state, which surprisingly can result in a more hydrophilic surface due to extensive surface hydration. acs.orgnih.gov
The interplay between this compound speciation and surface charge as a function of pH is critical in applications like flotation, where the hydrophobicity of mineral surfaces is intentionally altered. journalssystem.com For instance, the flotation of albite using DDA is most effective in a pH range of 5.5 to 10.5. mdpi.com
Table 1: Influence of pH on this compound State and Adsorption on Silica
| pH | Dominant DDA Species | Adsorption State on Silica Surface | Surface Character |
| 6.30 | Cationic (R-NH3+) | No pronounced adsorption | Hydrophilic |
| 10.0 | Cationic & Molecular | Well-organized monolayer (hemimicelle) | Hydrophobic |
| 12.3 | Molecular (R-NH2) | Bilayer or micellar structure | Hydrophilic |
| Data sourced from Wang et al. (2010). acs.orgnih.gov |
Clay Minerals (e.g., Kaolinite (B1170537), Montmorillonite)
This compound is extensively studied for its interaction with clay minerals like kaolinite and montmorillonite, primarily due to its ability to alter their surface properties. researchgate.netresearchgate.net
Research on this compound-Induced Hydrophobic Agglomeration
This compound is an effective agent for inducing hydrophobic agglomeration of clay mineral particles in aqueous suspensions. researchgate.net The adsorption of DDA onto the surface of minerals like kaolinite increases their surface hydrophobicity, which in turn promotes the aggregation of particles. researchgate.net This process is driven by the reduction of the repulsive hydration forces and the enhancement of attractive hydrophobic forces between the now hydrophobic particles. researchgate.net
The mechanism of adsorption primarily involves electrostatic interactions and hydrogen bonding between the polar head group of this compound and the mineral surface. researchgate.netplos.org For kaolinite, which typically carries a negative charge in suspension, the cationic dodecylammonium ions (DDA+) are attracted to the surface, neutralizing the charge and reducing electrostatic repulsion between particles. plos.org This allows the van der Waals and hydrophobic attractions to dominate, leading to aggregation. plos.org The effectiveness of this process is concentration-dependent, with increased DDA concentration generally leading to enhanced hydrophobic sedimentation of kaolinite. researchgate.net Studies have shown that a DDA concentration of 14 × 10⁻⁴ mol/L can be optimal for the settling velocity and adsorption on slurry particles. researchgate.net In some cases, an aggregation settling yield of 98% for kaolinite has been achieved with the use of this compound. researchgate.netplos.org
Similarly, for montmorillonite, the adsorption of cationic surfactants like dodecyl trimethyl ammonium (B1175870) bromides (a derivative of this compound) onto the negatively charged sites of the mineral renders the surface more hydrophobic, significantly enhancing the aggregation of fine montmorillonite particles in water. researchgate.net
Dynamics of this compound Intercalation into Layered Structures
This compound can be intercalated into the layered structures of clay minerals like kaolinite, a process that significantly alters the mineral's physical properties. scientific.netnih.gov The basal spacing of kaolinite, which is the distance between its layers, can increase substantially upon intercalation. For example, one study reported an increase in the basal spacing of kaolinite from 0.72 nm to 4.29 nm after this compound intercalation. nih.govresearchgate.net Another study documented an increase from 0.717 nm to 2.280 nm. scientific.net This expansion is a clear indication that the this compound molecules have entered the interlayer space of the kaolinite.
The intercalation process often involves using an intermediate, such as a kaolinite-dimethyl sulfoxide (B87167) (DMSO) complex, which is then treated with this compound. nih.govresearchgate.net The successful intercalation is further confirmed by techniques like Fourier Transform Infrared Spectroscopy (FTIR), which show changes in the vibrational spectra of kaolinite, indicating interactions between the this compound and the mineral's inner surfaces. nih.govresearchgate.net Specifically, hydrogen bonds can form between the NH group of this compound and the Si-O groups of the kaolinite layers. scientific.net
Molecular dynamics simulations have provided insights into the arrangement of the intercalated this compound molecules. nih.gov These simulations suggest that the alkyl chains of the this compound molecules form a distinct layering structure within the interlayer space of the kaolinite. nih.govresearchgate.net This structure is not a simple, uniform arrangement but rather a complex mixture of ordered, paraffin-like structures and more disordered conformations. nih.gov Some alkyl chains may align parallel to the kaolinite basal surfaces, forming bilayer-like structures. nih.gov
Substituent Effects on this compound Adsorption Behavior
The adsorption behavior of this compound on clay minerals can be influenced by the presence of different substituent groups on the amine head. mdpi.comresearchgate.net Density Functional Theory (DFT) studies have shown that modifying the head group of this compound can affect its interaction with kaolinite surfaces. mdpi.comresearchgate.net
For instance, increasing the number of substituents in the this compound head group can lead to a significant increase in the surface and head group charge. mdpi.comresearchgate.net However, the interaction energy of unmodified this compound (DDA) with kaolinite surfaces has been found to be greater than that of some of its substituted counterparts, indicating a more stable adsorption for DDA in those cases. mdpi.comresearchgate.net This is attributed to DDA having the lowest LUMO (Lowest Unoccupied Molecular Orbital) energy, which gives it the strongest ability to attract electrons and interact with the kaolinite surface. mdpi.comresearchgate.net
The size of the substituent groups also plays a role due to steric effects. Larger branched substituents on the head group can increase the molecular surface area. researchgate.net This can lead to a reduction in the amount of surfactant that can adsorb onto the mineral surface due to steric hindrance. researchgate.net
Experimental flotation results have shown that different substituted dodecylamines exhibit varying effectiveness. For example, a study on the flotation of kaolinite using a series of tertiary amines showed that N,N-dimethyl-dodecyl amine resulted in a higher recovery compared to N,N-diethyl-dodecyl amine and N,N-dipropyl-dodecyl amine. mdpi.com
Table 2: Interaction Energy of this compound and its Derivatives on Kaolinite Surfaces
| Collector | Interaction Energy on Kaolinite (001) Surface | Interaction Energy on Kaolinite (001-) Surface |
| DDA (this compound) | Greater than other tested collectors | Greater than other tested collectors |
| BHDA | Lower than DDA | Lower than DDA |
| BHMDC | Lower than DDA | Lower than DDA |
| Data derived from theoretical calculations. mdpi.comresearchgate.net |
Comparative Adsorption on Different Mineral Surface Facets
The adsorption of this compound onto clay minerals is not uniform across all crystal surfaces; it can vary depending on the specific surface facet. researchgate.net Kaolinite, for example, has two distinct basal surfaces: the (001) silica tetrahedral surface and the (00-1) alumina (B75360) octahedral surface. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have shown that the adsorption of this compound is more favorable on the (001) surface of kaolinite compared to the (00-1) surface. researchgate.net The primary adsorption mechanisms are hydrogen bonding and electrostatic attraction between the polar head group of the this compound and the kaolinite surface. researchgate.net The ionic form of this compound (R-NH3+) is the preferred species for adsorption. researchgate.net
Similarly, for montmorillonite, the adsorption of this compound is influenced by the different surface characteristics. The basal surfaces of montmorillonite are where adsorption primarily occurs, driven by physical interactions such as electrostatic attraction and hydrogen bonding. researchgate.net
Salt Surfaces (e.g., KCl, NaCl)
The adsorption of this compound onto the surfaces of soluble salts like potassium chloride (KCl) and sodium chloride (NaCl) is a key aspect of processes like potash flotation. bibliotekanauki.pljournalssystem.com In these systems, this compound hydrochloride (DAH) is often used as a collector. bibliotekanauki.pljournalssystem.com
The presence of high concentrations of dissolved ions in saturated brine solutions affects the behavior of this compound at the air/water interface and its adsorption onto the salt crystal surfaces. bibliotekanauki.pljournalssystem.com Dynamic surface tension measurements have indicated that while the adsorption of ions at the air/water interface is rapid, this compound molecules require more time to adsorb. bibliotekanauki.pljournalssystem.com
The adsorption of this compound can inhibit bubble coalescence, a crucial factor in flotation. bibliotekanauki.pljournalssystem.com In the absence of this compound, the time it takes for bubbles to coalesce is different in KCl and NaCl solutions, suggesting different surface properties of these salts in brine. bibliotekanauki.pljournalssystem.com The addition of this compound can prevent bubble coalescence in both KCl and NaCl solutions. bibliotekanauki.pljournalssystem.com
The mechanism of this compound adsorption on these salt surfaces is thought to be related to the structure of water at the interface. KCl is considered a "structure-breaking" salt, which can facilitate the adsorption of the collector. shahroodut.ac.ir In contrast, NaCl is a "structure-making" salt. shahroodut.ac.ir The adsorption of the cationic amine collector onto the sylvite (KCl) surface is also driven by electrostatic interactions, as the mineral surface can have a negative charge. shahroodut.ac.ir In industrial applications, this compound is often dispersed in an acidic solution before being added to the brine, which causes the amine to precipitate and attach to the KCl particles. researchgate.net
Table 3: Bubble Coalescence Time in Different Salt Solutions (without this compound)
| Salt Solution | Bubble Coalescence Time (ms) |
| 100% KCl | 100 |
| 100% NaCl | 270 |
| 50% KCl + 50% NaCl | 650 |
| Data sourced from Celik et al. (2019). bibliotekanauki.pljournalssystem.com |
Research on Selective this compound Abstraction Mechanisms
The selective adsorption of this compound (DDA) onto specific mineral surfaces is a cornerstone of its application in flotation, a process used to separate minerals. Research has focused on understanding the mechanisms that govern this selectivity, particularly in systems like hematite (B75146) and quartz.
In these systems, DDA is used as a collector to facilitate the separation of quartz from hematite. researchgate.netresearchgate.net The primary mechanism for this selectivity is rooted in electrostatic interactions. researchgate.net At a neutral pH of 7, the main species of DDA is the positively charged dodecylammonium ion (RNH3⁺). researchgate.net The surface of quartz is more negatively charged (has a more negative Zeta potential) than that of hematite, leading to a preferential electrostatic adsorption of the cationic DDA onto the quartz surface. researchgate.netresearchgate.net
Further investigations using Density Functional Theory (DFT) calculations have provided deeper insights. These studies confirm that while a starch depressant adsorbs more strongly on the hematite surface, the DDA collector (RNH3⁺) has a more favorable selective adsorption interaction with the starch-modified quartz surface. researchgate.netresearchgate.net This synergistic action enhances the selective separation of quartz from hematite. researchgate.net The state of this compound, whether as an ion or a molecule, is heavily dependent on the pH of the solution. mdpi.com Under acidic conditions, the ionic RNH3⁺ form predominates, while the molecular RNH2 form is more common in alkaline conditions. mdpi.com This pH-dependent state is a critical factor influencing its selective adsorption and flotation efficiency. mdpi.com
Metal and Metal Oxide Surfaces (e.g., Carbon Steel, HfO2)
This compound's interactions with metal and metal oxide surfaces are crucial for applications ranging from industrial corrosion prevention to the fabrication of advanced electronic components.
This compound Adsorption Mechanisms in Corrosion Inhibition
This compound is recognized as an effective corrosion inhibitor for metals such as carbon steel, particularly in acidic environments like hydrochloric acid (HCl) solutions. worldscientific.comresearchgate.net The primary inhibition mechanism involves the spontaneous adsorption of this compound onto the steel surface. worldscientific.com This adsorption occurs via the polar amine (-NH2) group, which interacts with the metal surface, while the long hydrophobic dodecyl chain orients away from the surface. worldscientific.com
This process leads to the formation of a protective monolayer film on the carbon steel, which acts as a physical barrier. worldscientific.com This "geometric blocking effect" isolates the metal from the corrosive medium, significantly reducing the corrosion rate. worldscientific.com The efficiency of this inhibition increases with higher concentrations of this compound. researchgate.net Studies have shown that this adsorption process follows the Arrhenius equation. worldscientific.com Furthermore, derivatives of this compound have been synthesized to enhance its performance, with some showing excellent protection (up to 98%) even in highly concentrated acid solutions. onepetro.org
Table 1: Corrosion Inhibition Efficiency of Di-dodecyl amine on Carbon Steel in 1M HCl This table is interactive. You can sort and filter the data.
| Temperature (K) | Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
|---|---|---|---|
| 313 | 0 | 1.15 | 0 |
| 313 | 100 | 0.46 | 60 |
| 313 | 200 | 0.33 | 71.3 |
| 313 | 300 | 0.23 | 80 |
| 323 | 0 | 2.12 | 0 |
| 323 | 100 | 0.95 | 55.1 |
| 323 | 200 | 0.74 | 65.1 |
| 323 | 300 | 0.53 | 75 |
| 333 | 0 | 3.93 | 0 |
| 333 | 100 | 1.96 | 50.1 |
| 333 | 200 | 1.49 | 62.1 |
| 333 | 300 | 1.14 | 71 |
Data sourced from a study on di-dodecyl amine's effect on carbon steel corrosion. researchgate.net
Investigations into Electron-Rich Site Interactions
The interaction of this compound with metal oxides like hafnium dioxide (HfO₂) is of significant interest for biosensing and nanoelectronics. acs.orgresearchgate.net this compound can act as a capping agent for HfO₂ nanoparticles, functionalizing their surface. researchgate.net This functionalization imparts a positive zeta potential to the nanoparticles. researchgate.net
This induced surface potential is believed to facilitate selective adsorption and interaction with negatively charged ions or dipoles. researchgate.net In the context of biosensing, HfO₂ surfaces are used for the phosphate-dependent immobilization of DNA. acs.org While this is the primary interaction, a secondary interaction mechanism has been observed on monoclinic HfO₂. It is proposed that this involves the exposed nucleobases of single-stranded DNA interacting with the oxide surface, a phenomenon potentially influenced by the surface's electronic properties and lattice spacing. acs.org The use of this compound as a surfactant in the hydrothermal synthesis of HfO₂ nanoparticles has also been explored, where it influences the formation and stabilization of the resulting nanocrystals. rsc.orgrsc.org
This compound in Colloidal and Emulsion System Stabilization
As a cationic surfactant, this compound plays a vital role in creating and stabilizing colloidal and emulsion systems, which are fundamental to many chemical synthesis and formulation processes.
Micelle Formation and Physico-chemical Properties of this compound
Like many surfactants, this compound molecules in an aqueous solution can self-assemble into spherical or rod-shaped aggregates known as micelles once a certain concentration, the critical micelle concentration (CMC), is reached. bibliotekanauki.plresearchgate.net This process is driven by the hydrophobic effect, where the nonpolar alkyl chains cluster together to minimize contact with water, while the polar amine headgroups remain exposed to the aqueous environment. kyoto-u.ac.jp
The formation of micelles is associated with a sharp decrease in the surface tension of the solution. bibliotekanauki.pl Research has shown that when this compound is mixed with other surfactants, such as fatty acids or alcohols, it can exhibit synergistic effects. bibliotekanauki.plresearchgate.net For instance, mixtures of this compound (DDA) and octanol (B41247) (OCT) show lower surface tensions and CMCs compared to pure DDA, indicating greater interfacial activity. bibliotekanauki.pl This synergy is attributed to the formation of surface-active complexes through hydrogen bonding, coulombic forces, and hydrophobic association between the DDA and alcohol molecules. bibliotekanauki.pl
Table 2: Interfacial and Thermodynamic Properties for DDA/OCT Mixtures This table is interactive. You can sort and filter the data.
| System (DDA:OCT Mole Ratio) | CMC (mol/L) | Surface Tension at CMC (mN/m) |
|---|---|---|
| 1:0 (Pure DDA) | 1.29E-02 | 34.54 |
| 4:1 | 2.51E-03 | 28.16 |
| 2:1 | 1.91E-03 | 27.53 |
| 1:1 | 2.00E-03 | 28.17 |
| 1:2 | 2.29E-03 | 28.82 |
| 0:1 (Pure OCT) | 4.17E-03 | 29.50 |
Data sourced from a study on the self-aggregation behaviors of DDA/OCT mixtures. bibliotekanauki.pl
This compound as a Surfactant in Nanoparticle Morphology Control during Colloidal Synthesis
This compound is widely employed as a surfactant or capping agent in the colloidal synthesis of a diverse range of nanoparticles, where it plays a critical role in controlling their size and morphology. scielo.org.mxrsc.orgmdpi.com The this compound molecules adsorb onto the surface of the growing nanocrystals, influencing their nucleation and growth rates. nih.gov
By varying the concentration of this compound or other reaction parameters like temperature, researchers can tailor the final shape and size of the nanoparticles. For example, in the synthesis of tin sulfide (SnS₂) nanoparticles, using this compound as the surfactant resulted in the assembly of flakes into flower-like nanostructures. nih.gov In another study, this compound was shown to be an effective structure-directing agent for producing ordered mesoporous silica nanospheres. mdpi.com The amount of this compound used during the synthesis of cobalt aluminate (CoAl₂O₄) was found to strongly influence the particle size and morphology, yielding semispherical particles at one concentration and laminas at another. scielo.org.mxscielo.org.mx Similarly, it has been used to control the size of copper nanoparticles and to direct the formation of high-quality vanadium dioxide (VO₂) nanotubes. rsc.orgmdpi.com
Table 3: Role of this compound in Nanoparticle Synthesis This table is interactive. You can sort and filter the data.
| Nanoparticle Material | Role of this compound | Resulting Morphology/Size |
|---|---|---|
| Tin Sulfide (SnS₂) | Capping Agent | Flakes assembled into flower-like nanostructures |
| Cobalt Aluminate (CoAl₂O₄) | Surfactant | Semispherical particles or laminas, depending on concentration |
| Copper (Cu) | Stabilizing Ligand | Spherical nanoparticles with sizes from 3.5 nm to 11 nm |
| Vanadium Dioxide (VO₂) | Reducing Agent/Template | Well-organized, high-quality nanotubes |
| Iron Oxide | Capping Agent | Monodisperse face-centered cubic (FCC) phase particles |
Data sourced from multiple studies on nanoparticle synthesis. scielo.org.mxrsc.orgmdpi.comnih.govacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carbon Steel |
| Hafnium Dioxide (HfO₂) |
| Hydrochloric Acid (HCl) |
| Hematite |
| Quartz |
| Tin Sulfide (SnS₂) |
| Silica |
| Cobalt Aluminate (CoAl₂O₄) |
| Copper (Cu) |
| Vanadium Dioxide (VO₂) |
| Iron Oxide |
| Octanol (OCT) |
Pickering Emulsion Stabilization and pH-Switchable Behavior of this compound-Modified Systems
This compound and its derivatives are instrumental in the development of "smart" Pickering emulsions, which are stabilized by solid particles instead of traditional surfactants. These systems exhibit pH-switchable behavior, allowing for controlled emulsification and demulsification by simple pH adjustments. This responsiveness is rooted in the pH-sensitive nature of the amine group.
Research has demonstrated the fabrication of stable oil-in-water (O/W) Pickering emulsions using cellulose-rich composites that are first oxidized and then grafted with this compound. researchgate.net Similarly, systems using silica nanoparticles functionalized with N,N-dimethylthis compound (a this compound derivative) show reversible control. nih.gov The underlying mechanism involves the protonation and deprotonation of the amine headgroup. In acidic conditions, the amine group becomes protonated (e.g., -NH3+), increasing its hydrophilicity and promoting the stability of O/W emulsions. Conversely, raising the pH deprotonates the amine group, rendering the particle surface more hydrophobic and leading to the destabilization or "breaking" of the emulsion. nih.govmdpi.com
This pH-triggered switching is highly reversible. For instance, a Pickering emulsion stabilized by silica nanoparticles and a this compound-derived surfactant can be switched "off" by adding HCl and switched back "on" by adding NaOH. nih.gov This controllable behavior is crucial for applications requiring the timely separation of immiscible liquid phases, such as in oil recovery or multi-phase chemical reactions. nih.govcup.edu.cn Studies have shown that such emulsions can undergo multiple cycles of emulsification and demulsification with only minor degradation in performance. researchgate.netrsc.org
Table 1: pH-Switchable Behavior of this compound-Modified Pickering Emulsions This table is interactive. Click on the headers to sort the data.
| Stabilizer System | Stimulus (Switch Off) | Stimulus (Switch On) | Observed Behavior | Reference |
|---|---|---|---|---|
| Silica Nanoparticles + FA-DMDA-Ox* | Addition of HCl | Addition of NaOH | Reversible demulsification and emulsification. | nih.gov |
| This compound-grafted Cellulose | Change in pH | Change in pH | Formation of stable O/W Pickering emulsions. | researchgate.net |
| Organic Amine Surfactant on Nanocrystal | Acidification (Protonation) | Alkalinization (Deprotonation) | Reversible phase transformation between W/O and O/W emulsions. | mdpi.com |
*FA-DMDA-Ox: Surfactant prepared from ferrocenecarboxylic acid (FA) and N,N-dimethylthis compound (DMDA).
This compound Applications in Emulsion Liquid Membrane Processes for Chemical Separation
Emulsion liquid membrane (ELM) technology is an advanced separation process that utilizes a liquid membrane to facilitate the extraction and concentration of specific substances from a solution. In these systems, this compound and its derivatives, such as tri-dodecylamine (TDA), function as highly effective mobile carriers or extractants. utm.myresearchgate.net
The ELM is typically a water-in-oil (W/O) emulsion. This emulsion is dispersed into an external aqueous phase containing the substance to be removed (e.g., industrial dyes). The membrane phase, which separates the internal stripping phase from the external feed phase, consists of a diluent (like kerosene), a surfactant (such as SPAN 80 to ensure stability), and the carrier (TDA). utm.myresearchgate.net
The separation mechanism proceeds in two stages:
Extraction: At the external interface, the TDA carrier reacts with the target molecule (e.g., a dye anion) and transports it from the external feed phase into the organic membrane phase.
Stripping: At the internal interface, the complex diffuses to the encapsulated stripping agent (e.g., an acid or base), where the target molecule is released into the internal aqueous phase. The carrier is regenerated and diffuses back to the external interface to repeat the cycle.
This process has proven effective for removing hazardous dyes from industrial wastewater. For example, research on the extraction of Turquoise Blue dye using an ELM with TDA as the carrier achieved over 70% extraction under optimized conditions. utm.my A similar study on the removal of Acid Orange 7 dye reported an exceptional extraction efficiency of 98.49% in just 15 minutes. researchgate.net The efficiency of the process is dependent on several parameters, including carrier concentration, surfactant concentration, and the composition of the internal stripping phase. utm.myresearchgate.net
Table 2: this compound in Emulsion Liquid Membrane (ELM) for Dye Extraction This table is interactive. Click on the headers to sort the data.
| Target Pollutant | Carrier | Membrane Phase Components | Optimal Carrier Conc. | Stripping Agent | Max. Extraction Efficiency | Reference |
|---|---|---|---|---|---|---|
| Turquoise Blue Dye | Tri-dodecylamine (TDA) | Kerosene (B1165875), SPAN 80 | 0.07 M | 0.5 M Thiourea in 1 M NaOH | >70% | utm.my |
| Acid Orange 7 Dye | Tri-dodecylamine (TDA) | Kerosene, SPAN 80 | 3% (w/w) | H₂SO₄ | 98.49% | researchgate.net |
Research on this compound-Associated Foam Properties in Flotation Systems
This compound (DDA) is a widely used cationic collector in the reverse flotation of minerals, particularly for separating silicates from iron oxides and phosphates. jcsp.org.pk However, its strong frothing properties often lead to overly stable foams that can be difficult to manage in industrial circuits. jcsp.org.pkjournalssystem.comicm.edu.pl Consequently, extensive research has focused on understanding and controlling the foaming behavior of DDA in flotation systems.
Analysis of Gas Holdup and Froth Height Dynamics
Gas holdup (the volume fraction of gas in a two-phase system) and froth height are key indicators of a frother's performance and the stability of the resulting froth. Studies on this compound have revealed that these properties are highly dependent on both pH and time. journalssystem.combibliotekanauki.pl
In a laboratory bubble column, the hydrodynamic properties of a DDA solution were tested at acidic (pH 3), natural (ca. 7.4), and alkaline (pH 11) conditions. journalssystem.comjournalssystem.com The results showed a significant time-dependent effect:
At pH 3: The system reached a stable gas holdup and froth height. journalssystem.combibliotekanauki.pl
At natural pH: Stability was not achieved. The gas holdup continuously declined over time, eventually reaching the value of water alone, while the froth height approached zero. journalssystem.combibliotekanauki.pl
At pH 11: A steady state was reached quickly, but the gas holdup was lower than that of water, indicating bubble coalescence. journalssystem.comjournalssystem.com
This dynamic behavior, particularly the instability at natural pH, is attributed to the continuous loss of DDA from the solution through precipitation. journalssystem.combibliotekanauki.pl
Table 3: Hydrodynamic Properties of this compound Solution at Different pH Values This table is interactive. Click on the headers to sort the data.
| pH Condition | Gas Holdup Behavior | Froth Height Behavior | System Stability | Reference |
|---|---|---|---|---|
| pH 3 | Reached a stable value | Stabilized | Stable | journalssystem.combibliotekanauki.pl |
| Natural pH (~7.4) | Declined over time to water-only value | Approached zero over time | Unstable | journalssystem.combibliotekanauki.pl |
| pH 11 | Reached steady state below water-only value | Stable but with evidence of coalescence | Stable (with coalescence) | journalssystem.comjournalssystem.com |
Investigation of pH and Concentration Effects on Foaming Characteristics
The foaming properties of this compound solutions are strongly influenced by both pH and DDA concentration. jcsp.org.pk Research utilizing an automatic foam analyzer to measure parameters like bubble diffusion capacity, Bikerman coefficient, and foam half-life has provided detailed insights into these relationships.
Effect of pH: The foamability and stability of DDA solutions exhibit a distinct peak with respect to pH. Studies have shown that the optimal foaming performance and stability are achieved at a pH of 8. jcsp.org.pk In strongly acidic conditions, increased repulsion between the protonated amine headgroups reduces surface activity and weakens foaming. jcsp.org.pk In strongly alkaline conditions (above the pKa of ~10.6), DDA exists predominantly as poorly soluble amine molecules, which also results in poor foaming properties. jcsp.org.pkjournalssystem.com
Effect of Concentration: The foaming ability of DDA solutions increases with its concentration. At very low concentrations (e.g., < 3x10⁻⁴ mol/L), the foaming property is very poor. jcsp.org.pk As the concentration increases, the foamability and foam stability are enhanced, and the foam half-life is prolonged. jcsp.org.pk This improvement continues until the concentration approaches a point where the surface tension of the solution no longer decreases significantly. jcsp.org.pk Optimal foaming and stability have been observed at a DDA concentration of 1.2x10⁻³ mol/L, which is below its critical micelle concentration. jcsp.org.pk
Table 4: Influence of pH and this compound (DDA) Concentration on Foam Properties This table is interactive. Click on the headers to sort the data.
| Parameter | Effect | Optimal Condition | Mechanism | Reference |
|---|---|---|---|---|
| pH | Foamability and stability first increase, then decrease. | pH = 8 | Balance between ionic amine (surface active) and molecular amine (less soluble). | jcsp.org.pk |
| DDA Concentration | Foamability and stability increase with concentration. | 1.2x10⁻³ mol/L | Increased surfactant availability at the air-water interface reduces surface tension. | jcsp.org.pk |
Time-Dependent Stability and this compound Precipitation Phenomena in Froth
A critical aspect of this compound's behavior in flotation systems is the time-dependent nature of its froth stability, which is directly linked to precipitation phenomena. journalssystem.combibliotekanauki.pl While ionic this compound is highly surface-active and readily adsorbs onto bubble surfaces to generate froth, its stability can degrade over time, especially at near-neutral pH. nih.govjournalssystem.com
The primary mechanism for this instability is the loss of active DDA from the system due to its precipitation as neutral molecular amine. journalssystem.combibliotekanauki.pl The pKa of this compound is approximately 10.6. journalssystem.com Below this pH, it exists mainly as the soluble dodecylammonium ion (DDAH+). Above this pH, it is the poorly soluble molecular form (DDA). Although the bulk solution pH may be well below the pKa (e.g., at natural pH), the local environment at the bubble surface within the froth can differ.
It is speculated that as ionic DDA adsorbs at the air-water interface, the local concentration and pH can shift, facilitating the conversion of the ionic form to the neutral molecular form. journalssystem.com Due to its low solubility, this molecular amine precipitates out of the solution. This process has been visually confirmed by the observation of DDA precipitates on the walls of the flotation column during experiments at natural pH. journalssystem.combibliotekanauki.pl This continuous loss of surface-active species from the solution leads to a decline in gas holdup and the eventual collapse of the froth. journalssystem.com At pH 3, the system is more stable because the highly acidic environment makes it more difficult for the local pH at the bubble surface to rise enough to cause significant precipitation. journalssystem.com At pH 11, the molecular amine is already present as oily colloidal aggregates, leading to a different but stable hydrodynamic state characterized by bubble coalescence. journalssystem.comjournalssystem.com
Applications of Dodecylamine in Advanced Materials Research
Nanocomposite Development utilizing Dodecylamine (B51217) Functionalization
This compound plays a crucial role as a functionalizing agent in the development of advanced nanocomposites. By modifying the surface of nanofillers, it enhances their dispersion within polymeric matrices, leading to improved material properties.
The functionalization of graphene oxide (GO) and reduced graphene oxide (rGO) with this compound has been a key strategy to improve their compatibility with nonpolar polymer matrices. mdpi.comgraphenea.com The long alkyl chain of this compound renders the hydrophilic GO and rGO more hydrophobic, facilitating their dispersion in polymers like styrene-butadiene rubber (SBR), linear low-density polyethylene (B3416737) (LLDPE), and polystyrene. mdpi.comkoreascience.krnih.gov
In a study involving SBR composites, this compound-modified GO fillers were dispersed using a liquid mixing technique, which aimed to improve reinforcement by covalently bonding hydrophobic alkyl groups onto the GO surface. mdpi.comosti.gov Research on LLDPE composites demonstrated that this compound-functionalized GO (DA-G) could be homogeneously dispersed via melt mixing, leading to a significant enhancement in tensile strength. koreascience.kr Specifically, a 64% increase in tensile strength was observed, indicating efficient load transfer due to strong interfacial interactions between the DA-G and the LLDPE matrix. koreascience.kr Another study reported a 46% enhancement in tensile strength for an LLDPE composite with 3% weight of this compound-functionalized graphene. koreascience.kr
Similarly, the functionalization of GO with different alkylamines, including this compound, was investigated for polystyrene nanocomposites. nih.gov The results showed that the length of the alkylamine chain influenced the dispersion of the functionalized GO and, consequently, the properties of the composite material. nih.gov While longer alkyl chains led to better thermal stability, shorter chains resulted in a higher storage modulus. nih.gov
The table below summarizes the enhancement of mechanical properties in various polymer composites due to this compound functionalization of graphene-based materials.
| Polymer Matrix | Filler | Functionalization | Enhancement |
| Styrene-Butadiene Rubber (SBR) | Graphene Oxide (GO) | This compound | Improved dispersion and reinforcement. mdpi.com |
| Linear Low-Density Polyethylene (LLDPE) | Graphene Oxide (GO) | This compound (DA-G) | ~64% increase in tensile strength. koreascience.kr |
| Polystyrene (PS) | Graphene Oxide (GO) | This compound (FGO-DDA) | Influenced thermal stability and storage modulus. nih.gov |
This compound has been utilized to functionalize nanoparticles for the development of membranes with enhanced antifouling and antibacterial properties. researchgate.netqu.edu.qa In one study, this compound-functionalized graphene oxide (rGO-DDA) nanoparticles were incorporated into polysulfone (PSF) ultrafiltration membranes. qu.edu.qa These membranes demonstrated superior antifouling and antibacterial performance compared to those with unmodified GO. qu.edu.qa
The rGO-DDA membranes exhibited a higher flux recovery ratio (FRR) against bovine serum albumin (BSA) and humic acid (HA), indicating better resistance to fouling. qu.edu.qa Specifically, the FRR against BSA increased from 65.4% for the plain PSF membrane to 89.1% for the membrane with 0.1 wt% rGO-DDA. qu.edu.qa Against HA, the FRR improved from 87.8% to 99.3% with the same concentration of rGO-DDA. qu.edu.qa Furthermore, the rGO-DDA membrane showed a higher bacteriostatic rate (83.6%) against Halomonas aquamarina compared to the GO membrane (62.9%). researchgate.netqu.edu.qa
Research has also explored the use of this compound in conjunction with other materials for antibacterial applications. Studies have investigated the killing of bacterial spores by this compound, noting its effectiveness against Bacillus subtilis and Clostridioides difficile spores. nih.gov The mechanism of action involves the disruption of the spore's inner membrane permeability barrier. nih.gov
The following table presents the antifouling and antibacterial performance of polysulfone membranes modified with this compound-functionalized graphene oxide.
| Membrane Type | Foulant | Flux Recovery Ratio (FRR) | Bacteriostatic Rate (vs. H. aquamarina) |
| Pristine Polysulfone (PSF) | Bovine Serum Albumin (BSA) | 65.4% | - |
| PSF + 0.1 wt% GO | Bovine Serum Albumin (BSA) | 86.9% | 62.9% |
| PSF + 0.1 wt% rGO-DDA | Bovine Serum Albumin (BSA) | 89.1% | 83.6% |
| Pristine Polysulfone (PSF) | Humic Acid (HA) | 87.8% | - |
| PSF + 0.1 wt% GO | Humic Acid (HA) | 95.6% | - |
| PSF + 0.1 wt% rGO-DDA | Humic Acid (HA) | 99.3% | - |
This compound-Functionalized Graphene Oxide and Reduced Graphene Oxide in Polymeric Matrices
This compound in Self-Healing and Anticorrosion Coating Research
This compound is a key component in the development of smart coatings that possess self-healing and anticorrosion capabilities. Its role as a corrosion inhibitor that can be encapsulated and released in response to environmental triggers is of particular interest.
To achieve active corrosion protection, this compound is encapsulated within various nanocontainers, which are then embedded into coating matrices. scite.ai These nanocontainers serve as reservoirs for the inhibitor, protecting it from the coating matrix and releasing it on demand when corrosion initiates. nih.gov
Halloysite (B83129) nanotubes (HNTs) have been investigated as low-cost, durable, and biocompatible nanocontainers for this compound. scite.aifrontiersin.org In one study, HNTs loaded with this compound were incorporated into an alkyd primer at a 10 wt.% ratio. frontiersin.org The resulting coating demonstrated self-healing properties when applied to carbon steel. frontiersin.org Similarly, titania nanocontainers have been synthesized to encapsulate this compound for use in self-healing epoxy coatings. The encapsulation of this compound within these non-regularly shaped titania nanoparticles was confirmed by infrared spectroscopy and thermogravimetric analysis, with a weight percentage of 4.05% of the inhibitor being encapsulated.
Mesoporous silica (B1680970) has also been widely studied as a nanocontainer for this compound due to its high loading capacity and controllable pore diameter. researchgate.net this compound-loaded mesoporous silica (SBA-15) particles embedded in an alkyd primer were shown to not only block defects but also provide active corrosion protection through the release of the inhibitor. researchgate.net
The table below details various nanocontainers used for this compound encapsulation and their application in protective coatings.
| Nanocontainer | Coating Matrix | Application | Key Findings |
| Halloysite Nanotubes (HNTs) | Alkyd Primer | Active corrosion protection of carbon steel. frontiersin.org | Showed self-healing properties in corrosive media. frontiersin.org |
| Titania Nanocontainers | Epoxy Coatings | Development of self-healing materials. | Successful encapsulation of 4.05 wt.% this compound. |
| Mesoporous Silica (SBA-15) | Alkyd Primer | Active corrosion protection of carbon steel. researchgate.net | Provided both barrier improvement and active protection. researchgate.net |
| Titanium Nanotubes (TNTs) | Epoxy Matrix | Smart coatings for corrosion resistance. nih.gov | pH-responsive release of this compound. nih.gov |
A critical aspect of self-healing coatings is the controlled release of the encapsulated inhibitor in response to specific stimuli, most commonly changes in pH that occur at the onset of corrosion. frontiersin.org The release kinetics of this compound from nanocontainers have been studied under different pH conditions.
For this compound encapsulated in halloysite nanotubes, the release was found to be triggered by pH changes. frontiersin.org Electrochemical impedance spectroscopy (EIS) and scanning vibrating electrode technique (SVET) measurements confirmed the self-healing ability of the coating due to the release of this compound in damaged areas. frontiersin.org The release kinetics from HNTs in a 0.1 mol/L NaCl solution were observed to be linear at pH 2, and after 48 hours, the release at pH 2 was close to that at pH 6.2 and 9. frontiersin.org
Studies on titania nanocontainers also showed that the release of this compound is pH-dependent, with a more facile release in acidic medium compared to neutral or alkaline conditions. Similarly, research on this compound loaded into titanium nanotubes (TNTs) demonstrated a more effective release at pH 2 than at pH 5, leading to superior anticorrosion properties in acidic environments. mdpi.comsemanticscholar.org UV-Vis spectroscopic analysis confirmed the self-release of this compound from TNTs in response to pH changes, with increased release observed after 48 and 72 hours. mdpi.com
The table below illustrates the stimulus-responsive release of this compound from different nanocontainers.
| Nanocontainer | Stimulus | Release Characteristics |
| Halloysite Nanotubes (HNTs) | pH change | Release triggered by pH changes around defects. frontiersin.org |
| Titania Nanocontainers | pH (acidic, neutral, alkaline) | More easily released in acidic medium. |
| Titanium Nanotubes (TNTs) | pH (2 and 5) | More effective release at pH 2. mdpi.comsemanticscholar.org |
| Mesoporous Silica Nanotubes | pH (2.0, 6.5, 9.0) | Faster release reported at pH 2.0. mdpi.comsemanticscholar.org |
Encapsulation of this compound in Nanocontainers for Active Protection
This compound in Bioactive Glass and Silica Sphere Fabrication Research
This compound serves as a catalyst and a template or structure-directing agent in the sol-gel synthesis of bioactive glass and silica spheres. atamanchemicals.comresearchgate.netresearchgate.net This process allows for the creation of monodispersed, mesoporous particles with controlled morphology and size, which are crucial for various biomedical and technological applications. researchgate.netacs.orgresearchgate.net
In the fabrication of mesoporous bioactive glass sub-micron spheres (MBGS), this compound acts as a basic catalyst and a template, facilitating the self-assembly between the surfactant and inorganic precursors. acs.orgresearchgate.net The use of this compound has been shown to produce regular spherical particles with favorable monodispersibility. bjmu.edu.cn For instance, the 58S bioactive glass formulation has been synthesized as mesoporous nanoparticles in the size range of 300–500 nm using this compound as a template molecule. nih.gov The amount of this compound used in the synthesis can influence the resulting particle size, morphology, and pore size distribution. researchgate.net
This compound also plays a significant role in the synthesis of silica spheres. researchgate.netjim.org.cn It functions as a catalyst, template, and porogen agent, controlling both the particle morphology and pore expansion. researchgate.net By adjusting the concentration of this compound and the temperature of hydrothermal treatment, silica spheres with pore sizes ranging from 3.5 to 16 nm can be fabricated. researchgate.net The formation of spherical mesoporous silica particles when using this compound as a template involves several steps, including the cationization of this compound, micelle formation, hydrolysis of the silica precursor, and subsequent nucleation and growth of the particles. researchgate.net
The following table summarizes the role of this compound in the fabrication of bioactive glass and silica spheres.
| Material | Role of this compound | Key Outcome |
| Mesoporous Bioactive Glass Sub-micron Spheres (MBGS) | Catalyst and template agent. atamanchemicals.comacs.orgresearchgate.net | Fabrication of monodispersed spherical particles. acs.orgbjmu.edu.cn |
| 58S Bioactive Glass Nanoparticles | Template molecule. nih.gov | Synthesis of mesoporous nanoparticles (300-500 nm). nih.gov |
| Large-Pore Silica Microspheres | Catalyst, template, and porogen agent. researchgate.net | Control of particle morphology and pore expansion (3.5-16 nm). researchgate.net |
| Spherical Mesoporous Silica Particles | Template. researchgate.net | Formation of spherical particles through a multi-step mechanism. researchgate.net |
This compound as a Capping Agent in Colloidal Quantum Dot Research
This compound is frequently used in the synthesis of various types of quantum dots, including those based on cadmium selenide (B1212193) (CdSe), zinc oxide (ZnO), and indium phosphide (B1233454) (InP). inflibnet.ac.inrsc.orgorientjchem.org Its role extends beyond simple stabilization; it actively participates in the reaction kinetics and influences the final characteristics of the nanocrystals. vt.eduacs.org For instance, in the synthesis of CdSe QDs, DDA can affect the precursor reactivity and the growth rate of the nanocrystals. acs.org Some studies suggest that this compound increases the rate of precursor consumption and nanocrystal growth, while others indicate a decrease in reactivity. nih.govacs.org This highlights the complex and multifaceted role of DDA in quantum dot synthesis.
The length of the alkyl chain in amine capping agents is a critical factor influencing the properties of the resulting quantum dots. nih.govorientjchem.org Longer chain amines, like this compound, can lead to the formation of smaller quantum dots due to their higher capping capacity, which restricts crystal growth. nih.gov However, the specific outcome can also depend on the particular quantum dot system and other synthesis parameters. In the case of InP/ZnS QDs, for example, the use of this compound resulted in a broader size distribution compared to shorter-chain amines like octylamine (B49996). orientjchem.org
Detailed Research Findings:
Research has demonstrated the significant impact of this compound on the properties of various quantum dot systems.
Cadmium Selenide (CdSe) Quantum Dots: In the synthesis of CdSe QDs, this compound has been used as a solvent and a stabilizing agent. nih.gov It helps to stabilize the QD product at room temperature. nih.gov Studies have shown that replacing other capping ligands like trioctylphosphine (B1581425) oxide (TOPO) with this compound can significantly increase the photoluminescence quantum yield (PLQY) of CdSe QDs. aip.org However, the use of this compound can also lead to a blue shift in the photoluminescence emission peak due to surface etching. aip.org The concentration of this compound can also influence the growth rate and final size of the CdSe nanocrystals. acs.org While some research indicates that amines with longer carbon chains can lead to smaller QDs, other studies have observed that the presence of octylamine, a shorter-chain amine, actually increased the particle size and growth rate of CdSe nanocrystals. nih.govacs.org
Zinc Oxide (ZnO) Quantum Dots: this compound micelles in an ethanol-water system have been utilized as templates for the direct synthesis of ZnO QDs at low temperatures. rsc.org In this system, the water-induced protonation of DDA provides the necessary hydroxide (B78521) ions for the formation of ZnO nanostructures. rsc.org By controlling the amount of water and DDA, the pH of the reaction micro-environment can be regulated, allowing for the preparation of ZnO QDs with different emission properties. rsc.org
Indium Phosphide (InP) Quantum Dots: The effect of fatty amine chain length has been investigated in the synthesis of InP/ZnS core/shell quantum dots. orientjchem.org In these studies, this compound was one of the amines used to explore the impact on the quantum dots' optical properties. orientjchem.org It was observed that the full width at half maximum (FWHM) of the photoluminescence emission spectra, an indicator of size distribution, was broader for QDs synthesized with this compound compared to those synthesized with the shorter-chain octylamine. orientjchem.org This suggests that for this particular system, a shorter amine chain led to a narrower size distribution. The reaction progress was also observed to be slower in the presence of longer-chain amines like oleylamine (B85491) compared to this compound and octylamine. orientjchem.orgresearchgate.net
Tin Sulfide (B99878) (SnS₂) Nanoparticles: In the synthesis of SnS₂ nanoparticles, this compound has been used as a capping agent to influence the morphology of the resulting nanoparticles. nih.gov The use of this compound, along with other amines like octylamine and oleylamine, resulted in different morphologies, such as nanoparticles, nanoplates, and flakes assembled into flower-like structures. nih.gov It was noted that the longer alkyl chain of this compound, compared to octylamine, led to the formation of irregular particles, attributed to restricted growth due to its higher capping capacity. nih.gov
The following table summarizes the effect of this compound as a capping agent on the properties of different quantum dot systems as reported in various studies.
| Quantum Dot System | Role of this compound | Observed Effect on Properties |
| CdSe | Capping Agent / Solvent | Increases PLQY, can cause a blue shift in emission, influences growth rate and size. aip.orgacs.orgnih.gov |
| ZnO | Template in Micelles | Enables low-temperature synthesis, controls pH and emission properties. rsc.org |
| InP/ZnS | Capping Agent | Results in a broader size distribution compared to shorter-chain amines. orientjchem.org |
| SnS₂ | Capping Agent | Leads to the formation of irregular-shaped nanoparticles due to restricted growth. nih.gov |
This interactive table allows for a comparative view of this compound's role across different nanomaterial syntheses.
Biological and Biomedical Research Investigations of Dodecylamine
Antimicrobial Activity Studies of Dodecylamine (B51217) and its Derivatives
This compound and its various modified forms have demonstrated notable antimicrobial properties, attracting research interest for their potential application in disinfection and as antimicrobial agents.
Mechanisms of Bactericidal and Fungicidal Action
The antimicrobial efficacy of this compound and its derivatives is largely attributed to their interaction with and disruption of microbial cell membranes. mdpi.comrsc.org As an amphoteric surfactant, N,N-Bis(3-aminopropyl)this compound possesses a molecular structure with a long hydrophobic alkyl chain (dodecyl group) and a hydrophilic amine-based head. atamanchemicals.com This structure allows it to interact with the microbial cell membrane, leading to cell lysis. atamanchemicals.com
The bactericidal mechanism often involves initial electrostatic interactions between the cationic parts of the molecules and the negatively charged bacterial cell wall or membrane. rsc.org This is followed by the diffusion of the hydrophobic alkyl chain through the lipid bilayer, which results in the disruption of the membrane's integrity. rsc.org This disruption can lead to the leakage of internal cellular components and ultimately, cell death. oup.com
Derivatives of this compound, such as N,N-bis(3-aminopropyl)this compound (APDA), are utilized in healthcare settings to control infections on hard surfaces due to their broad-spectrum activity against bacteria and fungi. mdpi.com The antimicrobial activity of this compound derivatives is influenced by the properties of the amine side chains. core.ac.uk For instance, a vanadium dodecylamino phosphate (B84403) (VDDAP) complex exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria. core.ac.uk The this compound component in VDDAP provides a hydrophobic segment that is compatible with the outer cell wall's bilayer, enhancing its antimicrobial action. core.ac.uk
The table below summarizes the minimum inhibitory concentrations (MIC) of a this compound derivative, VDDAP, against various microorganisms.
| Microorganism | Type | MIC (μg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16 |
| Escherichia coli | Gram-negative bacteria | 20 |
| Pseudomonas fluorescens | Gram-negative bacteria | 26 |
| Candida albicans | Fungus | 18 |
Data sourced from a study on a novel vanadium dodecylamino phosphate (VDDAP). core.ac.uk
Sporicidal Activity and Membrane Damage Mechanisms
This compound has been identified as a potent sporicidal agent, capable of killing dormant spores of various Firmicute species, including Bacillus subtilis and Clostridioides difficile. researchgate.netnih.govnih.gov The primary mechanism of its sporicidal action is the damage to the spore's inner membrane, leading to a loss of its function as a permeability barrier. researchgate.netnih.gov This damage is evidenced by the fact that the cores of this compound-treated spores become permeable to nucleic acid stains like propidium (B1200493) iodide and release their phosphate-containing small molecules. researchgate.netnih.gov
The killing of spores by this compound does not necessitate the presence of Ca-dipicolinic acid (CaDPA) channels, CaDPA itself, or cortex-lytic enzymes (CLEs). nih.gov However, the process is more rapid in chemically decoated spores, suggesting the spore coat acts as a permeability barrier against this compound. researchgate.netnih.govnih.gov While this compound can trigger spore germination, its killing action occurs through a distinct mechanism. nih.gov The damage to the inner membrane is considered the lethal event. researchgate.net
Structure-Activity Relationship Investigations for Antimicrobial Efficacy
The antimicrobial effectiveness of this compound and its derivatives is closely linked to their molecular structure. The length of the alkyl chain is a critical determinant of activity. asm.orgasm.org Studies on various alkyl amines and amides have shown that compounds with chain lengths of 10 to 12 carbons exhibit the most significant inhibitory activity against a range of microorganisms. asm.org
For amine oxides, a class of this compound derivatives, the biological activity is primarily dependent on the length of the hydrophobic alkyl chain and is only moderately influenced by other substituents on the polarized N-O group. asm.org A comparative study of different this compound oxides revealed the following order of decreasing activity in inhibiting yeast cell growth and lysing their protoplasts: 1-dodecylperhydroasepine-N-oxide > 1-dodecylpiperidine-N-oxide > 1-dodecylpyrrolidine-N-oxide > 4-dodecylmorpholine-N-oxide > N,N-dimethylthis compound-N-oxide. asm.org
The introduction of certain functional groups can also modulate antimicrobial potency. For example, the synthesis of dodecyl trimethyl ammonium (B1175870) sulphate (DTA) through a quaternization reaction of this compound resulted in a compound with significant antibacterial activity against Salmonella Typhimurium and Staphylococcus aureus. orientjchem.org In contrast, another derivative, N-(N,N-Dimethylamino) propyl glucosylamine, did not show significant antibacterial activity against the same strains. orientjchem.org
Anticancer and Cytotoxicity Research Involving this compound Compounds
This compound has also been investigated for its potential in cancer therapy, primarily as a component in the construction of nanocarriers for drug delivery and for its inherent cytotoxic effects on cancer cells.
This compound in Nano-Assembly Construction for Cancer Cell Inhibition
The hydrophobic nature of this compound's alkyl chain makes it a suitable component for the self-assembly of nanostructures designed for cancer therapy. rsc.org These nanostructures, such as nanoparticles and nanofibers, can encapsulate or be co-assembled with anticancer drugs to improve their delivery to tumor sites. rsc.orgnih.gov
One approach involves the functionalization of nanodiamonds with alkyl amines, including this compound, to create supraparticles (SPs). rsc.org These this compound-modified nanodiamond supraparticles (Dod-ND-SPs) have shown efficient internalization by cancer cells. rsc.org Another strategy involves the co-assembly of peptides and drug molecules, where this compound can facilitate the formation of supramolecular structures under specific conditions. nih.gov For instance, a ternary complex can form a transient supramolecular structure in the presence of this compound under basic conditions. nih.gov
Furthermore, reducible copolymers with a dodecyl amine graft have been synthesized to self-assemble with superparamagnetic iron oxide nanoparticles (SPIONs) for the delivery of doxorubicin (B1662922), an anticancer drug. nih.gov The alkyl grafts of these copolymers intercalate with the oleic acid layer on the surface of the magnetite nanocrystals, creating a reservoir for the hydrophobic drug. nih.gov
In Vitro Cytotoxicity Assessments on Human Cancer Cell Lines
This compound and its derivatives have been directly assessed for their cytotoxic effects on various human cancer cell lines. A novel vanadium dodecylamino phosphate (VDDAP) compound was tested for its cytotoxicity against human cervix (HeLa), leukemia (HL60), and breast (MCF7) cancer cell lines. core.ac.uk The half maximal growth inhibitory concentration (GI50) values were determined using the sulforhodamine B (SRB) assay. core.ac.uk
The table below presents the GI50 values of VDDAP against different human cancer cell lines.
| Human Cancer Cell Line | Type | GI50 (μg/mL) |
| HeLa | Cervix Cancer | 25.4 |
| MCF7 | Breast Cancer | 29.1 |
| HL60 | Leukemia | 11.6 |
Data sourced from a study on a novel vanadium dodecylamino phosphate (VDDAP). core.ac.uk
These results indicate that the VDDAP compound exhibits cytotoxic activity against these cancer cell lines, with a particularly notable effect on the leukemia cell line. core.ac.uk Additionally, studies on alkyl amine-functionalized nanodiamond supraparticles showed that while octyl- and dodecyl-ND-SPs had low cytotoxicity, oleyl-ND-SPs displayed higher cytotoxicity, likely due to stronger interactions between the longer alkyl chains and the cell membrane. rsc.org
DNA Cleavage Activity Studies
The interaction of this compound-containing compounds with DNA is an area of active investigation. Certain metal complexes incorporating this compound have been shown to possess DNA cleavage capabilities. For instance, studies on copper(II) complexes with Schiff base ligands derived from this compound have demonstrated their ability to interact with and cleave plasmid DNA. researchgate.netscielo.org.mx The mechanism of cleavage often involves the generation of reactive oxygen species that damage the DNA backbone. The efficiency of this cleavage can be influenced by the concentration of the complex. scielo.org.mx
In one study, the DNA cleavage activity of newly synthesized copper(II) complexes of chiral N-salicyl-β-amino alcohol Schiff bases was investigated using gel electrophoresis with supercoiled pentry/d-topo plasmid DNA. scielo.org.mx The results showed that as the concentration of the complexes increased, the supercoiled form of the DNA was converted to the nicked and, in some cases, the linear form, indicating cleavage activity. scielo.org.mx Another study reported that chromium(III) complexes with coumarin-based Schiff base ligands exhibited higher DNA cleavage activity compared to the free ligands. researchgate.net The interaction of this compound-based metallosomes with calf thymus DNA has also been explored using techniques like gel electrophoresis, which can provide insights into the binding and potential cleavage of DNA. rsc.org
The potential for this compound derivatives to act as DNA cleavage agents is also being explored in the context of anticancer research. Some novel dehydroabietylamine (B24195) derivatives, which share structural similarities with compounds that can interact with DNA, have been studied for their plasmid DNA cleavage activities. nih.gov
This compound in Drug Delivery System Development
This compound's physicochemical properties make it a valuable component in the design of sophisticated drug delivery systems. Its ability to self-assemble and interact with both hydrophobic and hydrophilic environments is key to its application in encapsulating and transporting therapeutic agents. ibmc.msk.ruresearchgate.netontosight.aimdpi.com
This compound and its derivatives are utilized in the formation of micelles and liposomes, which are effective carriers for drug delivery. mdpi.comnih.gov These systems can encapsulate drugs, protecting them from degradation and controlling their release. researchgate.net
In one study, this compound was grafted onto hyaluronic acid to create pH-sensitive copolymer micelles for doxorubicin delivery. mdpi.com The critical micelle concentration (CMC), drug encapsulation efficiency (DEE), and drug loading efficiency (DLE) were found to be dependent on the degree of substitution (DS) of this compound. mdpi.com
| Degree of Substitution (DS) | Critical Micelle Concentration (CMC) (μg/mL) | Drug Encapsulation Efficiency (DEE) (%) | Drug Loading Efficiency (DLE) (%) |
|---|---|---|---|
| 17.3 | 38.0 | 68.9 | ~25-27 |
| 28.4 | 21.4 | 84.3 | ~25-27 |
This table illustrates how modifying the degree of this compound substitution on hyaluronic acid affects the properties of the resulting drug-loaded micelles. mdpi.com
Liposomes, which are vesicular structures composed of a lipid bilayer, can also be formed from functionalized amphiphiles like this compound-based metallosurfactants. These "metallosomes" offer additional functionalities due to the embedded metal ions and have been studied for their stability and interaction with biological molecules. rsc.org The combination of micelles and liposomes is also being explored as a promising drug delivery platform. nih.gov
Amphiphilic polymers containing this compound are being developed to carry hydrophobic drugs, which are often difficult to formulate due to their poor water solubility. researchgate.net These polymers can self-assemble into nanostructures that encapsulate the drug, improving its bioavailability. researchgate.netpublichealthtoxicology.com
A novel drug delivery system was created using hemicellulose fractions modified with this compound via the Maillard reaction to improve the bioavailability of paclitaxel (B517696). researchgate.netnih.gov The resulting amphiphilic polymers formed a stable nanometer paclitaxel emulsion. researchgate.netnih.gov The particle sizes of this emulsion remained in the range of 235–266 nm even after 90 days of storage, demonstrating excellent stability. researchgate.netnih.gov These polymers also showed pH-responsive drug release, with better-controlled release at pH 5.0. researchgate.netnih.gov
| Polymer System | Drug | Key Findings |
|---|---|---|
| This compound-modified hemicellulose | Paclitaxel | Stable nanoemulsion with particle sizes of 235-266 nm. pH-responsive release, enhanced at pH 5.0. |
This table summarizes the findings of a study on an amphiphilic polymer carrier for hydrophobic drug delivery. researchgate.netnih.gov
This compound is investigated as a penetration enhancer to improve the transport of drugs across biological membranes, such as the skin. rjlbpcs.comnih.gov This is particularly relevant for transdermal drug delivery systems.
In research on polyvinyl alcohol (PVA) based hydrogels for transdermal delivery, this compound was included as a penetration enhancer. rjlbpcs.com A study on a testosterone-loaded PVA-based patch found that the inclusion of 3.0% this compound resulted in excellent skin permeability. rjlbpcs.com Another study developed self-emulsifying drug delivery systems (SEDDS) to overcome the mucus barrier. nih.gov A novel conjugate, N-dodecyl-4-mercaptobutanimidamide (TBA-D), was synthesized using this compound and incorporated into SEDDS, leading to improved mucus permeation. nih.gov
The poor solubility of many drug candidates is a major hurdle in their development. researchgate.net this compound, due to its surfactant-like properties, can be used to enhance the solubility of these drugs. solubilityofthings.comresearchgate.net
This compound-based systems, such as hexagonal mesoporous silica (B1680970), have been explored for their potential to enhance the dissolution of poorly soluble drugs. dntb.gov.uamedscape.com By forming complexes or specialized formulations, this compound can increase the aqueous solubility of lipophilic drugs. For instance, a hydrophobic ion pair of enoxaparin with this compound was incorporated into a self-emulsifying drug delivery system (SEDDS) to facilitate its oral administration. nih.gov
Research on this compound-Enhanced Membrane Permeation for Drug Transport
Membrane Research and Interactions with Biological Molecules
The interaction of this compound with biological membranes and molecules is a fundamental area of research that underpins its biomedical applications. ibmc.msk.ruontosight.ainih.gov Its long alkyl chain allows it to insert into the lipid bilayer of cell membranes, potentially altering membrane structure and function. ontosight.ai
Studies on this compound-based metallosomes have investigated how the incorporation of molecules like cholesterol affects the polarity and fluidity of the metallosomal membrane. rsc.org Techniques such as fluorescence spectroscopy with probes like 8-anilino-1-naphthalenesulfonic acid (ANS) and PRODAN are used to estimate these changes. rsc.org The ability of these metallosomes to interact with calf thymus DNA has also been assessed, providing insights into their potential as carriers for gene therapy or as tools to study DNA-membrane interactions. rsc.org Furthermore, the dodecylamino group in more complex molecules is thought to facilitate interactions with cell membranes or lipids, which could influence membrane transport or signaling processes. ontosight.ai
This compound-based Metallosome Interactions with Biomolecules (DNA, RNA, Proteins)
This compound-based metallosomes, which are liposomes synthesized from metal-functionalized surfactants, have been investigated for their interactions with biomolecules like DNA, RNA, and proteins. rsc.org These metallosomes serve as mimics of biological membranes, providing a platform to study the complex interactions that occur at the cellular level. rsc.org The inclusion of metal ions within the surfactant structure of these liposomes introduces additional functionalities and stability compared to conventional liposomes. rsc.org
Research has demonstrated that this compound-based metallosomes can interact with calf thymus DNA (CT-DNA). rsc.org These interactions can induce structural and conformational changes in the DNA. rsc.org Techniques such as gel electrophoresis have been used to visualize these effects, showing that the formation of a metalloplex between the metallosome and DNA can hinder the migration of DNA towards the anode, indicating a binding interaction. rsc.org Circular dichroism (CD) spectroscopy has further elucidated these interactions, revealing changes in the characteristic spectral bands of DNA upon binding with the metallosomes, which is indicative of conformational alterations. rsc.org The electrostatic interactions between the cationic metallosomes and the negatively charged phosphate backbone of DNA play a significant role in this binding. researchgate.net
The interaction of this compound-based metallosomes with proteins has also been a subject of study. For instance, the interaction with bovine serum albumin (BSA) has been explored. researchgate.net Such studies are crucial for understanding how these synthetic vesicles might behave in a biological environment, where they would inevitably encounter a multitude of proteins.
This compound in Studies of Membrane Structure and Function
This compound, as a cationic amphiphile, has been utilized in studies to understand the structure and function of biological membranes. nih.gov Its ability to interact with and perturb lipid bilayers makes it a useful tool for investigating membrane dynamics. nih.gov
Studies using large unilamellar vesicles have shown that this compound can induce leakage and fusion of membranes. nih.gov The extent of these effects is dependent on the lipid composition of the vesicles. For example, fusion of vesicles composed of phosphatidylcholine and cardiolipin (B10847521) was observed at low micromolar concentrations of this compound, which was also accompanied by the leakage of the vesicle contents. nih.gov In contrast, higher concentrations were needed to induce leakage from vesicles containing predominantly cardiolipin. nih.gov This suggests that the presence of phosphatidylcholine facilitates the disruptive action of this compound on the membrane. nih.gov The amphipathic nature of this compound is considered a key factor in its ability to influence membrane properties. nih.gov
Furthermore, research on bacterial spores has indicated that this compound can impact the inner membrane's permeability barrier. nih.gov Studies on Bacillus subtilis spores have shown that this compound can kill spores, and this process is associated with damage to the inner membrane, leading to a loss of its permeability barrier. nih.gov
This compound in Biotechnology Applications
The unique properties of this compound have led to its exploration in various biotechnology applications, including the development of advanced sensing and separation technologies, as well as in the creation of new biocompatible materials.
Development of this compound-enabled Biosensors and Bioseparations
This compound has been investigated for its potential use in the development of biosensors and bioseparation technologies. researchgate.net In the context of biosensors, which are devices that use biological components to detect specific analytes, this compound can be used to modify surfaces and facilitate the immobilization of biomolecules. nih.govscispace.com For instance, ligands like N,N-dimethyl-N-dodecylamine have been functionalized on monolithic columns to create mixed-mode separation systems for various organic and inorganic compounds. researchgate.net These systems can separate molecules based on both anion-exchange and hydrophobic interactions. researchgate.net
The use of this compound in modifying materials for bioseparation is based on its ability to alter surface properties. This can be particularly useful in techniques like chromatography, where the separation of biomolecules is dependent on their differential interactions with a stationary phase.
This compound in Biocompatible Materials Development
This compound has been employed in the development of biocompatible materials, which are materials designed to be compatible with living tissues. mdpi.comiancollmceachern.comnumberanalytics.com Its role often involves the functionalization or modification of other materials to enhance their properties for biomedical applications. mdpi.com
One area of research involves the use of this compound to modify carbon nanotubes (CNTs) for incorporation into polymer nanocomposites. mdpi.com For example, modifying single-walled CNTs with this compound has been shown to improve their dispersion within a poly(styrene-block-isobutylene-block-styrene) (SIBS) matrix. mdpi.com This improved dispersion leads to enhanced mechanical properties of the resulting nanocomposite material. mdpi.com Such materials are being explored for potential use in cardiovascular implants, like heart valve prostheses. mdpi.com
This compound has also been used in the surface functionalization of carbon dots to introduce hydrophobicity, which can be relevant for certain biomedical imaging applications. nih.gov Additionally, it has been used in the preparation of modified poly(aspartic acid), an amphiphilic comb-polymer, which is biodegradable and has potential applications in areas like gene delivery. researchgate.net
This compound in Metabolic Pathway Modulation Research
This compound derivatives have been investigated for their ability to modulate metabolic pathways, specifically by inhibiting certain enzymes. nih.govscirp.org This line of research holds potential for creating models of metabolic disorders and for understanding the roles of specific enzymes in cellular metabolism. scirp.org
Inhibition Mechanisms of Cobalamin-Dependent Enzymes
Research has focused on the inhibitory effects of this compound derivatives on cobalamin-dependent enzymes. nih.govscirp.org Cobalamin, also known as vitamin B12, is a cofactor for two key enzymes in mammals: methylmalonyl-CoA mutase (MCM) and methionine synthase (MS). nih.govscirp.org
A this compound derivative of cyanocobalamin (B1173554) has been shown to be a potent inhibitor of both MCM and MS in the nematode Caenorhabditis elegans. nih.govnih.gov Kinetic studies revealed that this derivative has a higher affinity for the enzymes compared to their natural coenzymes, suggesting it acts as a competitive inhibitor. nih.gov The inhibition of these enzymes leads to an accumulation of their substrates, methylmalonic acid and homocysteine, which are indicators of cobalamin deficiency. nih.govnih.gov This research indicates that the cyanocobalamin-dodecylamine derivative can induce a state of severe cobalamin deficiency in C. elegans. nih.gov
Similarly, a this compound derivative of hydroxocobalamin (B81358) was found to act as a potent inhibitor of methionine synthase in cultured mammalian COS-7 cells. scirp.org While it significantly inhibited the activity of holo-MS, it did not affect the activity of holo-MCM under the tested conditions. scirp.orgscirp.org Immunoblot analysis showed that the derivative did not decrease the protein level of methionine synthase, but rather inhibited its enzymatic activity. scirp.orgscirp.org It is thought that the hydroxocobalamin derivative might competitively inhibit the enzyme. scirp.org
Table of Research Findings on this compound's Biological Effects
| Area of Research | Key Finding | Model System/Method | Reference |
|---|---|---|---|
| Biomolecule Interactions | This compound-based metallosomes interact with and alter the conformation of DNA. | Calf Thymus DNA, Gel Electrophoresis, Circular Dichroism | rsc.org |
| Membrane Function | Induces leakage and fusion of lipid vesicles, particularly those containing phosphatidylcholine. | Large Unilamellar Vesicles | nih.gov |
| Biocompatible Materials | Improves dispersion of carbon nanotubes in polymer nanocomposites, enhancing mechanical strength. | Poly(styrene-block-isobutylene-block-styrene) with SWCNTs | mdpi.com |
| Enzyme Inhibition | A cyanocobalamin-dodecylamine derivative competitively inhibits methylmalonyl-CoA mutase and methionine synthase. | Caenorhabditis elegans | nih.govnih.gov |
| Enzyme Inhibition | A hydroxocobalamin-dodecylamine derivative inhibits methionine synthase activity in mammalian cells. | Cultured COS-7 Cells | scirp.org |
Development of Nutrient Deficiency Animal Models using this compound Derivatives
The creation of reliable animal models for nutrient deficiencies is a cornerstone of biomedical research, enabling the study of metabolic disorders and the development of potential therapies. However, establishing such models can be challenging, often requiring prolonged periods of feeding with specially formulated deficient diets to deplete the animal's natural stores of the nutrient. nih.gov this compound derivatives of essential nutrients, particularly vitamin B12 (cobalamin), have emerged as valuable tools to expedite this process by acting as potent antagonists. These derivatives can induce a state of deficiency more rapidly and consistently than dietary restriction alone.
One of the primary this compound derivatives utilized in this context is a cyanocobalamin this compound, a ribose 5'-carbamate derivative of vitamin B12. nih.govnih.gov Research has demonstrated its effectiveness in inducing a severe cobalamin deficiency in the nematode Caenorhabditis elegans. nih.govnih.gov This model organism is advantageous due to its short life cycle and well-characterized genetics.
In studies using C. elegans, the cyanocobalamin this compound derivative was readily absorbed and accumulated by the worms without being metabolized. nih.gov Its administration led to a significant increase in the levels of methylmalonic acid (MMA) and homocysteine, which are established indicators of cobalamin deficiency. nih.govnih.gov This induced deficiency was achieved in a much shorter timeframe than traditional methods. For instance, severe cobalamin deficiency was observed in worms treated with the this compound derivative for only three days. nih.gov
The mechanism behind this induced deficiency lies in the derivative's ability to act as a potent inhibitor of cobalamin-dependent enzymes. nih.gov Kinetic studies have revealed that the cyanocobalamin this compound derivative has a higher affinity for two crucial enzymes, methylmalonyl-CoA mutase (MCM) and methionine synthase (MS), compared to their natural coenzymes. nih.govnih.gov This strong binding effectively inactivates the enzymes, leading to the metabolic disturbances characteristic of vitamin B12 deficiency. nih.gov
The following table summarizes the key findings from research on the use of a this compound derivative to create a nutrient deficiency model in C. elegans.
| Parameter | Finding | Reference |
| This compound Derivative | Cyanocobalamin this compound | nih.govnih.gov |
| Animal Model | Caenorhabditis elegans | nih.govnih.gov |
| Induced Deficiency | Cobalamin (Vitamin B12) | nih.govnih.gov |
| Biomarkers of Deficiency | Significantly increased levels of methylmalonic acid (MMA) and homocysteine | nih.govnih.gov |
| Mechanism of Action | Potent inhibitor of cobalamin-dependent enzymes: methylmalonyl-CoA mutase (MCM) and methionine synthase (MS) | nih.govnih.gov |
| Key Observation | Induced severe cobalamin deficiency in C. elegans within 3 days of treatment. | nih.gov |
In addition to the work in C. elegans, other research has explored the effects of a hydroxocobalamin this compound derivative in cultured mammalian COS-7 cells. scirp.org This in vitro work further supports the role of this compound derivatives as potent inhibitors of cobalamin-dependent enzymes, highlighting their utility as research tools for studying the metabolic consequences of nutrient deficiencies. scirp.org
Analytical and Computational Methodologies in Dodecylamine Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the study of dodecylamine (B51217), offering detailed information about its vibrational modes, elemental composition, and chemical bonding.
Vibrational Sum Frequency Spectroscopy (VSFS)
Vibrational Sum Frequency Spectroscopy (VSFS) is a surface-sensitive technique crucial for probing the molecular structure of this compound at interfaces, such as liquid/solid and air/water. Research has employed VSFS to analyze the adsorption state of this compound (DDA) on silica (B1680970) surfaces, a process relevant to industrial flotation. cmu.eduepfl.ch Studies have shown that the state of adsorbed DDA varies significantly with pH. researchgate.net At a pH of 10.0, VSFS analysis, complemented by molecular dynamics simulations, indicates that this compound adsorbs as a well-organized monolayer, often described as a hemimicelle structure. researchgate.netescholarship.org This organized layer creates a hydrophobic state on the silica surface. cmu.eduepfl.ch
Further investigations using VSFS have demonstrated that this hydrophobic surface is created by the transfer of a well-ordered DDA monolayer from the surface of an air bubble to the silica surface upon contact. cmu.eduepfl.ch At a higher pH of 12.3, continued adsorption of neutral DDA molecules leads to the formation of a bilayer or a micellar surface state, which results in a hydrophilic surface. researchgate.net VSFS has also been instrumental in resolving controversies regarding the spectral assignment of vibrational modes for amine groups at interfaces. By suppressing interfacial water signals, studies have definitively assigned the peak around 3080 cm⁻¹ to N+-H vibrations of protonated amines like this compound hydrochloride at the air-water interface. oxinst.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups and characterize the chemical interactions of this compound. The technique can confirm the presence of this compound when used as a stabilizer for nanoparticles, such as palladium sulfide (B99878) or ruthenium sulfide, by identifying its characteristic N-H and C-H stretching vibrations. ulm.ac.id In these cases, the absence of N-H stretching bands in the spectra of the stabilized nanoparticles suggests that the interaction occurs through the amine group. ulm.ac.id
FTIR studies have also been essential in analyzing the adsorption of this compound on various mineral surfaces. For instance, research on smithsonite (B87515) showed that increasing concentrations of this compound led to a higher adsorption density on the mineral surface. iucr.org Similarly, its intercalation into materials like kaolinite (B1170537) can be confirmed by significant variations in the FTIR spectra. researchgate.net The technique is also used in conjunction with other methods, like VSFS, to study the state of adsorbed this compound on silica. researchgate.netescholarship.org
Below is a table of characteristic FTIR absorption bands for this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
| N-H Stretching | 3330, 3170 | ulm.ac.id |
| N-H Stretching | 3367, 3294 | ulm.ac.id |
| C-H Stretching | 2914, 2845 | ulm.ac.id |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. scientific.net In this compound research, XPS is applied to study surfaces after treatment with the amine. For example, it has been used to investigate the adsorption of this compound on the mineral smithsonite. iucr.org XPS results confirmed the presence of a ZnS layer on the mineral surface after sulfidizing in an amine solution and detected the N (1s) signal from the adsorbed this compound, providing direct evidence of its presence on the surface. iucr.org
XPS analysis has also been employed to characterize organically modified layered zinc phenylphosphonate, where it helped to show that a polymer matrix was intercalated into the layers modified with this compound. scientific.net Furthermore, in the study of this compound-capped palladium nanoparticles, XPS was used to determine the oxidation state of the palladium, confirming a metallic character without significant oxidation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the hydrogen and carbon environments in the molecule. lmu.denih.gov For example, ¹H-NMR has been used to confirm the molecular structure of bio-based benzoxazines synthesized from thymol (B1683141) and this compound. researchgate.net The effects of solubilized this compound on the microstructure of other systems have also been investigated using NMR techniques. mdpi.com
The following tables summarize typical NMR spectral data for this compound in a CDCl₃ solvent.
¹H NMR Spectral Data for this compound Instrument: JEOL, 90 MHz, Solvent: CDCl₃
| Chemical Shift (ppm) | Intensity |
|---|---|
| 2.68 | 72.00 |
| 1.19 | 387.00 |
| 2.61 | 35.00 |
| 1.26 | 1000.00 |
| 1.41 | 50.00 |
| 0.88 | 127.00 |
| 0.81 | 26.00 |
| 2.75 | 22.00 |
| 0.94 | 40.00 |
Data sourced from PubChem CID 13583. lmu.de
¹³C NMR Spectral Data for this compound Instrument: Varian, 25.16 MHz, Solvent: CDCl₃
| Chemical Shift (ppm) | Intensity |
|---|---|
| 34.10 | 254.00 |
| 42.42 | 259.00 |
| 29.68 | 388.00 |
| 22.79 | 264.00 |
| 29.48 | 328.00 |
| 14.13 | 199.00 |
| 29.78 | 1000.00 |
| 32.06 | 259.00 |
| 27.05 | 289.00 |
Data sourced from PubChem CID 13583. lmu.de
Raman Spectroscopy
Raman spectroscopy provides information on the vibrational modes of molecules and is complementary to FTIR spectroscopy. It has been utilized to study this compound in various contexts. For instance, the Raman spectra of this compound aqueous solutions have been investigated at different pH values (2.0, 7.0, and 12.0) to understand its state in solution, which influences its adsorption behavior on mineral surfaces like calcium sulfate (B86663) dihydrate and silica. researchgate.net
In materials science, Raman spectroscopy has been used to study the structure of this compound-intercalated vanadate (B1173111) nanotubes. The spectra of these materials show features between 1200 and 1400 cm⁻¹ that are attributed to the this compound chains within the nanotubes. researchgate.net However, care must be taken during analysis, as the laser used in Raman measurements can induce decomposition of the material, highlighting the need for using low laser power densities in such studies. researchgate.net
Microscopic and Imaging Techniques
Microscopic techniques are essential for visualizing the morphology and structure of materials and surfaces where this compound plays a key role, from self-assembled monolayers to complex nanomaterials.
Research has utilized Atomic Force Microscopy (AFM) to characterize the behavior of this compound on surfaces. AFM imaging has been successfully used to analyze the hydrophobization of surfaces by this compound. nih.gov It has also been employed to study the mechanical properties of this compound hydrochloride micellar films at a graphite (B72142) surface, with measured breakthrough forces of 1.1 ±0.1 nN for a 10 mM film. escholarship.org High-resolution AFM can visualize the lamellar structure of this compound on substrates like highly oriented pyrolytic graphite (HOPG). epfl.ch In a novel application, AFM tips have been coated with multilayers of 1-dodecylamine to make them hydrophobic, which reduces the capillary force from atmospheric water and enhances image resolution when scanning in air. cmu.edu
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are also pivotal in this compound-related research. These techniques are used to characterize the morphology of materials synthesized using this compound. For example, SEM and TEM were used to analyze worm-like SiO₂ microspheres synthesized using this compound as a directing agent. lmu.de Similarly, these methods have been used to characterize hexagonal mesoporous silica prepared with a this compound template, revealing its morphological features and wormhole-like porous structure. researchgate.net SEM and TEM are also used to study the size, shape, and dispersion of various nanoparticles, such as copper nanowires and palladium nanoparticles, synthesized in the presence of this compound as a capping or stabilizing agent. researchgate.netresearchgate.net The fabrication of petal-like Cadmium Sulfide/dodecylamine hybrids through self-assembly has also been investigated using both SEM and TEM to observe the final structure.
Scanning Electron Microscopy (SEM) and Energy Dispersive Spectrometry (EDS)
Scanning Electron Microscopy (SEM) and Energy Dispersive Spectrometry (EDS) are powerful analytical techniques for characterizing the surface morphology and elemental composition of materials. rtilab.comnanoscience.com In the context of this compound research, these methods are frequently employed to investigate the effects of this compound as a surface modifying agent or a template in material synthesis.
SEM provides high-resolution images of a material's surface topography. nanoscience.com For instance, SEM analysis has been used to observe the morphological features of this compound template-based hexagonal mesoporous silica (HMS), a material designed as a carrier for poorly water-soluble drugs. nih.gov In another study, SEM was utilized to examine cerium dioxide nanoparticles modified with this compound, confirming the nanoparticle formation and morphology. researchgate.net The technique is also crucial for studying nanocomposites; researchers have used SEM to characterize the dispersion and interaction of this compound-functionalized carbon nanotubes within a polyethylene (B3416737) matrix. researchgate.net
EDS, often integrated with SEM, performs elemental analysis on a material's surface by detecting characteristic X-rays generated by the electron beam. nanoscience.comresearchgate.net This capability is invaluable for confirming the presence and distribution of this compound on a substrate. For example, EDS analysis was used to confirm the elemental composition of this compound-modified cerium dioxide nanoparticles. researchgate.net It is also a key tool in investigating wear mechanisms in materials, such as identifying the chemical composition of debris from hip implants. nih.gov The combination of SEM and EDS allows researchers to correlate surface structure with elemental composition, providing a comprehensive understanding of how this compound functionalization alters a material's surface at the microscopic level. rtilab.comnanoscience.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of materials at the nanoscale. mpie.de This technique is essential in this compound research for examining the fine details of nanomaterials and molecular assemblies where this compound plays a critical structural or functional role.
Researchers have employed TEM to characterize the morphology and structure of various this compound-involved systems. For example, TEM imaging revealed the wormhole-like porous structure of hexagonal mesoporous silica (HMS) synthesized using a this compound template. nih.gov Similarly, the structure of nanohydrogels created from hyaluronan conjugated with this compound has been visualized using TEM. researchgate.net In the field of corrosion inhibition, TEM has been used to observe cerium dioxide nanoparticles modified with this compound, providing insights into how the inhibitor is loaded onto the nanoparticle carrier. researchgate.net The technique is also applied to study the functionalization of carbon nanotubes (CNTs), where TEM images help characterize the specimens after treatment with this compound. researchgate.net These detailed visualizations are crucial for understanding how this compound influences the final structure and properties of the synthesized materials.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used for characterizing surfaces at the nano- and atomic scale. researchgate.net It is particularly valuable in this compound research for its ability to visualize the adsorption of this compound molecules on various substrates and to measure the interaction forces between surfaces.
AFM has been successfully used to study the hydrophobization mechanism of this compound on mineral surfaces. mdpi.com In one study, AFM imaging was used to observe the amount and pattern of this compound adsorbed on muscovite (B576469) and talc (B1216) surfaces at different concentrations. mdpi.com The results showed that the amount of adsorbed this compound increased with higher concentrations on both minerals. mdpi.com Another application involves studying the effect of this compound on biological systems; AFM was used as a sensitive tool to assess structural changes, such as height and surface roughness, on Bacillus atrophaeus spores upon exposure to this compound. nih.gov This study found that this compound caused the spore height to decrease by over 50%, suggesting a breakdown of the spore coat. nih.gov
Furthermore, AFM can be used in a current-sensing mode (C-AFM) to investigate electrical properties. Researchers have used C-AFM to study electron transport across films of this compound-capped gold nanoclusters. ingentaconnect.com AFM is also employed to measure adhesion forces, which can then be used to calculate contact angles, as demonstrated in a study of bubble-particle interactions in the presence of this compound hydrochloride. mdpi.com
Surface and Interfacial Analysis Techniques
Contact Angle Measurements
Contact angle measurements are a fundamental method for quantifying the wettability of a solid surface, which reflects its hydrophobicity or hydrophilicity. In this compound research, this technique is extensively used to evaluate the effectiveness of this compound as a surfactant and surface-modifying agent, particularly in mineral flotation and materials science.
The adsorption of this compound, a cationic surfactant, onto a surface can significantly alter its wetting properties. Studies have shown that treating mineral surfaces with this compound solution leads to a marked increase in their contact angle, rendering them more hydrophobic. mdpi.com For example, the dynamic contact angle of a hydrophilic muscovite surface was observed to change dramatically after interaction with a this compound solution, indicating a transition to a hydrophobic state. mdpi.com Similarly, the naturally hydrophobic talc surface became even more so after treatment with this compound. mdpi.com The magnitude of this change is often dependent on the concentration of the this compound solution. mdpi.com
The pH of the solution also plays a critical role. In a study on silica surfaces, the state of adsorbed this compound and the resulting surface wettability varied significantly with pH. acs.org At pH 6.3, there was little adsorption and the surface remained hydrophilic, while at pH 10.0, this compound formed an organized monolayer (hemimicelle), making the surface hydrophobic. acs.org Research on fluorapatite (B74983) flotation using a mixture of this compound (DDA) and sodium oleate (B1233923) (NaOl) found that the maximum contact angle was achieved at a pH of 9.5. journalssystem.com
Table 1: Effect of this compound (DDA) Concentration on the Dynamic Contact Angle of Muscovite and Talc Surfaces This table presents data on the dynamic contact angles of muscovite and talc surfaces in DDA solutions of varying concentrations at a pH of approximately 6. The data illustrates how DDA concentration influences the hydrophobicity of these mineral surfaces.
| DDA Concentration (mol/L) | Muscovite Contact Angle (°) | Talc Contact Angle (°) | Reference |
|---|---|---|---|
| 0 (Pure Water) | ~7 | ~60 | researchgate.netmdpi.com |
| 1.0 x 10-5 | Data not specified, process observed | Slightly larger than pure water | mdpi.com |
| 1.0 x 10-4 | Large, instant increase | Data not specified, process observed | mdpi.com |
| 1.0 x 10-3 | ~45 | ~57 | mdpi.com |
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. In this compound research, zeta potential measurements are crucial for understanding the adsorption mechanisms of this cationic surfactant onto various surfaces, which are often negatively charged in aqueous solutions.
The adsorption of the protonated form of this compound (RNH3+) onto a negatively charged surface neutralizes the surface charge, causing the zeta potential to shift toward more positive values. This effect has been documented across numerous studies involving different materials. For instance, in the presence of this compound, the negative zeta potential of kaolinite particles was observed to move closer to zero, which reduces electrostatic repulsion and promotes particle aggregation. plos.org A similar trend was observed for scheelite and calcite, where the adsorption of cationic this compound species led to a significant increase in the zeta potential of the negatively charged scheelite surface. capes.gov.br
Comparative studies also utilize zeta potential to elucidate flotation behavior. Research comparing diatomite and albite showed that diatomite has a higher negative surface charge than albite at pH 7 to 12. mdpi.com The addition of this compound resulted in a stronger interaction with albite than with diatomite, as indicated by the zeta potential shifts, explaining the difference in their flotation recovery. mdpi.com The influence of modified this compound structures has also been investigated. A study on this compound polyoxyethylene ether as a collector for rutile found that at pH 6, the negatively charged rutile surface became less negative upon collector adsorption, with the magnitude of the potential shift depending on the length of the ethylene (B1197577) oxide chain. journalssystem.com
Table 2: Zeta Potential of Minerals in the Presence of this compound (DDA) This table summarizes the findings from various studies on the zeta potential of different minerals before and after the addition of this compound, highlighting the effect of the cationic surfactant on surface charge.
| Mineral | Condition | Zeta Potential Finding | Reference |
|---|---|---|---|
| Kaolinite | With DDA | Zeta potential moved closer to 0 mV, decreasing electrostatic repulsion. | plos.org |
| Scheelite | In DDA solution (pH 7.5-8.0) | Significant increase in zeta potential due to adsorption of RNH3+ on WO42- sites. | capes.gov.br |
| Calcite | In DDA solution (pH 7.5-8.0) | Moderate increase in zeta potential. | capes.gov.br |
| Diatomite | With DDA (pH 7-12) | Weaker interaction and smaller zeta potential shift compared to Albite. | mdpi.com |
| Albite | With DDA (pH 7-12) | Stronger interaction and larger zeta potential shift compared to Diatomite. | mdpi.com |
| Rutile | With this compound Polyoxyethylene Ether (pH 6) | Potential shifted towards a more positive direction. | journalssystem.com |
Thermal and Structural Analysis Techniques
A variety of thermal and structural analysis techniques are utilized to characterize materials synthesized with or modified by this compound. These methods provide critical information on thermal stability, crystalline structure, and chemical bonding.
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and composition of materials. In a study on this compound functionalization of carbon nanotubes (CNTs), TGA was employed to characterize the purity of the specimens. researchgate.net TGA is also vital for assessing the thermal properties of nanocomposites, such as high-density polyethylene (HDPE) reinforced with this compound-functionalized CNTs, as thermal stability is a key factor for both processing and application. researchgate.net
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. In research on nanocomposites made from Nafion resin and this compound-modified montmorillonite (B579905) (MMT), XRD results showed that protonated this compound was successfully intercalated into the MMT interlayers. nih.gov XRD is also used to confirm the amorphization of drugs loaded into carrier systems; for example, it was used to verify that fenofibrate (B1672516) was in an amorphous state within a this compound template-based hexagonal mesoporous silica (HMS) carrier. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. It is often used alongside XRD to study the physical state of components in a mixture. In the aforementioned study on fenofibrate-loaded HMS, DSC analysis confirmed the amorphization of the drug within the carrier. nih.gov
Fourier Transform Infrared Spectroscopy (FTIR) is used to identify chemical functional groups. In the study of this compound-modified MMT, FTIR results indicated that the modification did not cause obvious changes to the MMT lattice structure. nih.gov
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local chemical environment and interactions at the molecular level. Advanced techniques like 1H-13C heteronuclear correlation (HETCOR) 2D NMR have been used to demonstrate strong electrostatic interactions between the NH3+ group of this compound and the fluorine-containing groups of Nafion resin in a composite material, which was proposed as a major contributor to the material's improved thermal stability. nih.gov
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystalline structure of materials. In the context of this compound research, XRD is employed to investigate the arrangement of molecules in various systems. For instance, XRD analysis has been used to study the intercalation of this compound into layered materials like kaolinite, revealing an increase in the basal spacing from 0.72 nm to 4.29 nm, which indicates the insertion of this compound molecules between the layers.
The technique has also been crucial in characterizing this compound-capped nanoparticles. In a study on ultrasmall palladium nanoparticles, XRD patterns confirmed the metallic nature of the palladium core and showed no signs of oxidation to palladium oxide. iucr.org Similarly, in the study of this compound-based metallosomes, XRD was used alongside other techniques to characterize the synthesized structures. rsc.org The analysis of silver acetate/(bis)this compound adducts by powder XRD helped in understanding the interlayer spacing of the crystalline structure. researchgate.net
The following table summarizes key findings from XRD studies involving this compound:
| System Studied | Key XRD Finding | Reference |
| This compound-intercalated kaolinite | Increase in basal spacing from 0.72 nm to 4.29 nm. | |
| This compound-capped palladium nanoparticles | Confirmed metallic character of palladium core. | iucr.org |
| This compound-based metallosomes | Characterization of the crystalline structure. | rsc.org |
| Silver acetate/(bis)this compound adducts | Determination of interlayer spacing. | researchgate.net |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is utilized in this compound research to study thermal properties and phase transitions.
For example, DSC was used to characterize hexagonal mesoporous silica (HMS) loaded with a drug, where this compound was used as a template. The DSC results confirmed the amorphization of the drug within the HMS structure. nih.gov In another study, DSC, in conjunction with other methods, was employed to characterize this compound-based metallosomes, providing insights into their thermal behavior. rsc.org Research on amine and silver carboxylate adducts, which are key intermediates in nanoparticle synthesis, also utilized DSC to investigate their thermal properties. researchgate.net
Computational Chemistry and Simulation Techniques
Density Functional Theory (DFT) Calculations for Interaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In this compound research, DFT calculations provide valuable insights into interaction mechanisms at the atomic level.
DFT has been employed to study the flotation of kaolinite using this compound. mdpi.com These calculations revealed that this compound possesses the lowest LUMO (Lowest Unoccupied Molecular Orbital) energy, indicating a strong electron attraction and interaction with kaolinite. mdpi.com The electron density difference analysis showed an area of electron aggregation between the collector and the kaolinite surface, further confirming the adsorption mechanism. mdpi.com
In another study on the selective adsorption of this compound on calcium sulfate dihydrate and silica, DFT calculations helped to understand the influence of pH on the adsorption behavior. mdpi.com The results showed that under acidic conditions, this compound exists mainly in an ionic state and is more prone to adsorb on the calcium sulfate dihydrate surface. mdpi.com DFT was also used to investigate the effect of a depressant, ethylenediamine (B42938) tetra(methylene phosphonic acid) sodium (EDTMPS), on the interaction between this compound and magnesite. The calculations showed that the pre-adsorption of EDTMPS weakened the interaction between this compound and magnesite by increasing the distance between the nitrogen atom of this compound and the magnesite surface. x-mol.net
The following table presents a summary of interaction energies calculated using DFT for this compound with different mineral surfaces:
| System | Interaction/Adsorption Energy | Key Finding | Reference |
| This compound/Kaolinite | Not explicitly stated in the provided text, but strong interaction was confirmed. | This compound has the strongest interaction with kaolinite compared to its substituted derivatives. | mdpi.com |
| C₁₂H₂₅NH₃⁺/CaSO₄·2H₂O (020) | -20.105 eV | Ionic this compound has a strong adsorption energy on the calcium sulfate dihydrate surface. | mdpi.com |
| C₁₂H₂₅NH₂/CaSO₄·2H₂O (020) | -1.998 eV | Molecular this compound has a weaker adsorption on the calcium sulfate dihydrate surface. | mdpi.com |
| C₁₂H₂₅NH₃⁺/SiO₂ (101) | -13.036 eV | Ionic this compound also adsorbs on the silica surface, but with less energy than on calcium sulfate dihydrate. | mdpi.com |
| C₁₂H₂₅NH₂/SiO₂ (101) | -3.169 eV | Molecular this compound has a weaker adsorption on the silica surface. | mdpi.com |
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations are extensively used to study the dynamic behavior of this compound in various environments.
MD simulations have been used to investigate the self-aggregation behavior of this compound (DDA) and octanol (B41247) (OCT) mixtures at the air/liquid interface. icm.edu.pljournalssystem.combibliotekanauki.pl These simulations revealed that DDA and OCT aggregate through hydrogen bonding, coulombic forces, and hydrophobic association. icm.edu.pljournalssystem.combibliotekanauki.pl The addition of octanol was found to insert into the this compound adsorption layer, affecting the orientation of the alkyl chains and improving the hydration of the amino groups. journalssystem.com
In another application, MD simulations were performed to study the synergistic adsorption behavior of mixtures of this compound and alcohol at the air/water interface. mdpi.com The results indicated that these mixtures form a dense hydrophobic film. mdpi.com Furthermore, MD simulations have been employed to study the adsorption of this compound on iron surfaces in aqueous solutions, showing that in strongly acidic solutions, the protonated form of this compound (DDAH+) preferentially adsorbs on the iron surface. capes.gov.br
Solution Equilibrium Modeling in this compound Research
Solution equilibrium modeling is used to understand the speciation of this compound in aqueous solutions under different conditions, such as varying pH. This is crucial as the form of this compound (ionic or molecular) dictates its interaction with other species and surfaces.
One study investigated the occurrence state of this compound at different pH values and its effect on the adsorption mechanism on calcium sulfate dihydrate and silica. mdpi.com By combining solution equilibrium calculations with experimental and computational methods, the study identified that the selective adsorption behavior of this compound is closely related to its state in the solution. mdpi.com The equilibrium between the molecular form (C₁₂H₂₅NH₂) and the ionic form (C₁₂H₂₅NH₃⁺) is governed by the pKb value (3.37). mdpi.com
In research concerning the corrosion inhibition of carbon steel by this compound in hydrochloric acid, the adsorption process was found to follow the Flory-Huggins isotherm, indicating the formation of a monolayer film on the steel surface. researchgate.net
In Vitro Biological Assay Methodologies
In vitro biological assays are essential for evaluating the biological effects of substances in a controlled environment outside of a living organism. While specific in vitro assays directly focused on this compound are not extensively detailed in the provided search results, the general methodologies are well-established. These assays are crucial for understanding the potential applications and interactions of this compound in biological systems.
General types of in vitro bioassays include:
Growth inhibition assays: To determine the effect of a substance on cell proliferation. probiocdmo.com
Cytotoxicity assays: To measure the degree to which a substance is toxic to cells. researchgate.net An example is the MTT assay, which measures cell metabolic activity. researchgate.netmdpi.com
Enzyme inhibition assays: To screen for inhibitors of specific enzymes. mdpi.com
Antimicrobial assays: To assess the ability of a substance to inhibit the growth of microorganisms. mdpi.com
Receptor binding assays: To determine the affinity and selectivity of a substance for specific receptors.
In the context of this compound-related research, in vitro studies have been mentioned. For instance, the in vitro release profiles of a drug from this compound-based metallosomes were evaluated to assess their potential as drug carriers. rsc.org Also, the anticancer properties of silver nanoparticles, where this compound can be used as a capping agent, were analyzed using an MTT assay. researchgate.net
Cell Viability and Proliferation Assays
The assessment of cytotoxicity is a fundamental aspect of toxicological research. In studies involving this compound and its derivatives, cell viability and proliferation assays are employed to determine the concentration-dependent effects on cell health. These assays often rely on metabolic activity or membrane integrity as indicators of viable cells.
One common method is the MTT assay, which measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells. Research on a this compound derivative of hydroxocobalamin (B81358) utilized such methods to ensure that the observed enzymatic effects were not a byproduct of cytotoxicity. In these studies, the this compound derivative, at a concentration of 1.0 μmol/L, did not exhibit any cytotoxic effects in cultured COS-7 cells, an African green monkey kidney cell line. rsc.org This lack of cytotoxicity was a crucial prerequisite for accurately assessing its impact on cobalamin-dependent enzymes. rsc.org
Cell proliferation can be evaluated by monitoring the increase in cell number over time, often through direct cell counting with viability dyes or by measuring DNA synthesis. nih.gov Assays like those based on the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA provide a direct measure of cell division. nih.govmdpi.com While specific data on this compound's effect on proliferation rates from these particular assays are not detailed in the provided search results, the lack of cytotoxicity observed in some studies suggests that at certain concentrations, it does not acutely impair cell division.
Table 1: Cytotoxicity of a this compound Derivative in COS-7 Cells
Genotoxicity Assays (e.g., Mouse Lymphoma, Micronucleus)
Genotoxicity assays are critical for evaluating the potential of a chemical to damage genetic material (DNA), which can lead to mutations and cancer. Standard testing batteries often include an in vitro mouse lymphoma assay (MLA) and a micronucleus test to detect different types of genetic damage. The MLA can detect both gene mutations and clastogenic (chromosome-breaking) effects, while the in vitro micronucleus assay primarily identifies clastogens and aneugens (agents causing chromosome loss or gain). avantorsciences.comrsc.org
A study investigating the toxicological profile of dodecyl amine functionalized reduced graphene oxide (DA-rGO) employed both the MLA and the in vitro micronucleus assay on L5178Y TK+/- cells. ias.ac.in Following the recommendations of the European Food Safety Authority, the researchers tested DA-rGO at concentrations up to 200 μg/mL. ias.ac.in The results from both assays were negative, indicating that under the tested conditions, DA-rGO did not induce mutagenic or genotoxic effects. ias.ac.in This finding is significant for the potential application of DA-rGO in materials that may come into contact with food. ias.ac.in
The selection of these assays is based on their ability to provide complementary information on the genotoxic potential of a substance. researchgate.net A negative result in both a gene mutation assay like the MLA and a chromosomal damage assay like the micronucleus test provides strong evidence for the lack of genotoxic activity.
Table 2: Genotoxicity Assessment of Dodecyl Amine Functionalized Reduced Graphene Oxide (DA-rGO)
Immunotoxicity Assays (e.g., Cytokine Expression, Cell Death Markers)
Immunotoxicity assays evaluate the potential adverse effects of substances on the immune system. These can include immunosuppression, immunostimulation, or hypersensitivity reactions. Key methodologies involve the analysis of cytokine expression and the quantification of cell death markers in immune cells.
The immunotoxic potential of dodecyl amine functionalized reduced graphene oxide (DA-rGO) was evaluated using two human cell lines: THP-1, representing monocytes, and Jurkat cells, representing lymphocytes. ias.ac.in The study found that DA-rGO, along with another functionalized graphene derivative, altered the expression of various cytokines. ias.ac.in Although the most significant changes were observed with the other compound, DA-rGO did contribute to alterations in the cytokine profile. ias.ac.in Furthermore, analysis of cell death markers indicated some effects, though less pronounced than the comparator compound. ias.ac.in
Cytokine levels, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are often measured using techniques like the enzyme-linked immunosorbent assay (ELISA). ias.ac.indntb.gov.ua Cell death can be assessed by flow cytometry, which can quantify markers for different programmed cell death pathways, such as apoptosis (e.g., caspase-3), pyroptosis (e.g., caspase-1), and necroptosis (e.g., MLKL). doaj.org These assays provide insight into the inflammatory potential and the mechanisms by which a compound might induce immune cell death. ias.ac.indoaj.orgresearchgate.net
Table 3: Immunotoxicity Findings for Dodecyl Amine Functionalized Reduced Graphene Oxide (DA-rGO)
DNA Cleavage Activity Assays
DNA cleavage assays are used to determine if a compound can break the phosphodiester bonds in the backbone of DNA, leading to single-strand or double-strand breaks. A common technique for this is agarose (B213101) gel electrophoresis. In this method, supercoiled plasmid DNA is incubated with the test compound, and the resulting mixture is run on an agarose gel. avantorsciences.com If the DNA is cleaved, its conformation changes from supercoiled (Form I) to nicked circular (Form II) or linear (Form III), which migrate differently through the gel, allowing for the visualization and quantification of cleavage activity. avantorsciences.com
Research into this compound-based metallosomes has explored their interaction with calf thymus DNA (CT-DNA) using gel electrophoresis. ias.ac.in This technique helps to understand how these complex structures bind to and potentially alter DNA structure. ias.ac.in While the primary focus was on interaction rather than cleavage, the methodology is directly applicable. Studies on various metal complexes, including those with Schiff base ligands, have demonstrated significant DNA cleavage activity. For instance, some copper(II) Schiff base complexes derived from long-chain amines like this compound have been synthesized and investigated for their biological activities, which often include DNA cleavage studies. The mechanism of cleavage by such complexes can be hydrolytic or oxidative, with the latter often being enhanced by the presence of a reducing agent like ascorbic acid. avantorsciences.com
Table 4: Methodologies for Assessing DNA Interaction and Cleavage
Enzyme Activity Inhibition Studies
This compound and its derivatives have been investigated for their ability to inhibit various enzymes. These studies are crucial for understanding metabolic effects and for potential therapeutic applications. Enzyme inhibition assays typically measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor.
A study on cobalamin-dependent enzymes in mammalian COS-7 cells found that a this compound derivative of hydroxocobalamin acts as a potent inhibitor of methionine synthase. The this compound derivative significantly inhibited the holo-enzyme activity of methionine synthase, reducing it to approximately 45% of the control activity. In contrast, it did not significantly affect the activity of another cobalamin-dependent enzyme, methylmalonyl-CoA mutase, under the same conditions. rsc.org Immunoblot analysis confirmed that the inhibition of methionine synthase was due to a direct effect on its activity rather than a decrease in the enzyme's protein level. rsc.org
In another line of research, this compound itself was identified as a potent inhibitor of the wild-type P450 monooxygenase CYP153A M.aq. This enzyme is a terminal fatty acid hydroxylase. Interestingly, through protein engineering and a rapid screening method, researchers were able to create variants of the enzyme that were not only less inhibited by this compound but could also catalyze its ω-hydroxylation. Additionally, the effects of N,N-bis(3-aminopropyl)this compound on antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in Aspergillus niger have been examined, showing an initial increase in activity followed by a decrease with prolonged exposure.
Table 5: Inhibition of Enzyme Activity by this compound and its Derivatives
Mucus Interaction and Permeation Studies
The mucus layer presents a significant barrier to drug delivery to epithelial surfaces. Research into overcoming this barrier has explored the use of this compound derivatives in novel drug delivery systems. Methodologies to study mucus interaction include multiple particle tracking, rotational tube assays, and rheological studies.
A key study focused on developing mucus-permeating self-emulsifying drug delivery systems (SEDDS). In this work, a novel conjugate, N-dodecyl-4-mercaptobutanimidamide (thiobutylamidine-dodecylamine, TBA-D), was synthesized from this compound and an iminothiolane precursor. This thiolated conjugate was incorporated into a SEDDS formulation. The rationale was that the thiol groups would interact with disulfide bonds in the mucus network, disrupting its structure and facilitating permeation.
Rheological studies confirmed the mucolytic (mucus-breaking) activity of the TBA-D conjugate, with its effect differing by only 3% from dithiothreitol (B142953) (DTT), a known mucolytic agent used as a positive control. Furthermore, rotational silicone tube studies demonstrated that the thiolated SEDDS containing the this compound derivative had increased permeation through porcine intestinal mucus compared to an unthiolated control. These findings highlight the potential of modifying this compound to create functional excipients that enhance drug penetration through mucosal barriers.
Table 6: Mucus Interaction and Permeation of a this compound Conjugate
Environmental and Safety Research Considerations
Ecological Impact Studies of Dodecylamine (B51217)
This compound is recognized as being very toxic to aquatic organisms and has the potential to cause long-term adverse effects in the aquatic environment. scbt.compurdue.edufishersci.comthermofisher.com This necessitates its handling and disposal as hazardous waste to prevent environmental release. scbt.com The compound is not likely to be mobile in the environment due to its low water solubility. purdue.edufishersci.com It is also considered to be essentially nonvolatile. scbt.com
Studies have shown its toxicity to various aquatic species. For instance, the lethal concentration (LC50) for the fish species Danio rerio (zebra fish) in a 96-hour static test was found to be 0.54 mg/L. cdhfinechemical.com For Daphnia magna (water flea), the half maximal effective concentration (EC50) in a 48-hour static test was 0.15 mg/L. cdhfinechemical.com Another study reported an LC50 for fish between 0.098 and 0.108 mg/L over 96 hours and an EC50 for water fleas of 0.026 mg/L over 48 hours. purdue.eduthermofisher.com
The persistence of this compound in water and soil is considered low, and it may persist based on available information due to its insolubility in water. scbt.compurdue.edu Its potential for bioaccumulation is not fully determined, though some sources suggest it is low. scbt.com A pKa of 10.63 indicates that this compound will predominantly exist in its protonated form in the environment, which influences its behavior. nih.gov
Table 1: Ecotoxicity of this compound
| Organism | Test Type | Duration | Result | Concentration |
|---|---|---|---|---|
| Danio rerio (zebra fish) | Static | 96 hours | LC50 | 0.54 mg/L cdhfinechemical.com |
| Daphnia magna (Water flea) | Static | 48 hours | EC50 | 0.15 mg/L cdhfinechemical.com |
| Freshwater Fish | Not specified | 96 hours | LC50 | 0.098-0.108 mg/L purdue.eduthermofisher.com |
Research into this compound Toxicity Mechanisms
Research into the toxicological effects of this compound indicates that it can cause damage to organs such as the gastrointestinal tract, liver, and immune system through prolonged or repeated oral exposure. cdhfinechemical.com While comprehensive investigations into all its toxicological properties are ongoing, it is known to be corrosive and can cause severe skin burns and eye damage. purdue.edufishersci.comthermofisher.com Ingestion can lead to severe swelling and damage to delicate tissues. purdue.edu
Genotoxicity and Immunotoxicity Investigations
Current research on the genotoxicity of this compound is limited. Some data suggests that the broader family of fatty nitrogen derivative (FND) ether amines, to which this compound is related, are unlikely to be mutagenic. scbt.com One study on N-Nitroso-N-methyl-N-dodecylamine, a related compound, indicated it is suspected of causing genetic defects. chemos.de However, specific mutagenicity studies on this compound itself are not widely available. purdue.educdhfinechemical.comlgcstandards.com
Regarding immunotoxicity, there is no conclusive evidence to suggest that this compound poses a significant immunotoxic risk. regulations.gov Studies on related compounds have not shown signs of immunotoxicity in repeat-dose testing. regulations.gov However, research on dodecyl amine functionalized reduced graphene oxide (DA-rGO) showed that it can alter the expression of different cytokines, indicating a potential for immunomodulatory effects. nih.gov Further investigation is needed to fully understand the immunotoxic potential of this compound. nih.govresearchgate.net
Oxidative Stress Induction and Cellular Response
Oxidative stress is a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. wikipedia.org This can lead to damage of cellular components like DNA, proteins, and lipids. wikipedia.orgnih.gov
Studies have investigated the role of this compound and its functionalized materials in inducing oxidative stress. For instance, reduced graphene oxide functionalized with this compound (DA-rGO) was found to decrease cell viability and induce oxidative stress, as evidenced by a reduction in glutathione (B108866) levels. nih.govresearchgate.net This suggests that oxidative stress is a potential toxicity mechanism for materials containing this compound. nih.govresearchgate.net Another study utilized O-methyl-serine this compound hydrochloride to induce limited lysosomal rupture, which helped to demonstrate that the relocation of lysosomal iron is a key mediator of oxidative-stress-induced DNA damage. nih.gov The cellular response to oxidative stress involves a variety of signaling pathways that can lead to either cell survival or death. nih.gov
Cell Death Pathways and Cell Cycle Regulation Research
Cell death can be broadly categorized into apoptosis (programmed cell death) and necrosis. mdpi.com Apoptosis is a controlled process that avoids inflammation, while necrosis is often the result of acute injury and can trigger an inflammatory response. mdpi.com
Research has explored the involvement of this compound derivatives in inducing cell death. For example, O-methyl-serine this compound hydrochloride has been used as a lysosomotropic detergent to induce cell death. researchgate.net Studies on dodecyl amine functionalized reduced graphene oxide (DA-rGO) have shown that it can induce cytotoxicity. nih.gov The mechanisms of cell death can be complex, involving pathways such as apoptosis, necroptosis, and pyroptosis. mdpi.commdpi.com The activation of specific cell death pathways can be influenced by the type of stimulus and the cellular context. nih.gov Further research is required to fully elucidate the specific cell death pathways and cell cycle regulation effects initiated by this compound.
Bioavailability and In Vitro Digestion Studies of this compound-Functionalized Materials
The bioavailability of a substance refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. In the context of materials functionalized with this compound, understanding their behavior during digestion is crucial for assessing potential oral exposure risks. nih.gov
In vitro digestion models are used to simulate the conditions of the gastrointestinal tract to study the potential changes a substance may undergo. nih.govresearchgate.net A study on reduced graphene oxide functionalized with this compound (DA-rGO) subjected the material to an in vitro digestion process. nih.govresearchgate.net The results showed that the digested samples exhibited exacerbated cytotoxicity, raising concerns about the potential impact of these materials after oral ingestion. nih.govresearchgate.net Characterization of the digested samples revealed agglomeration of the material during the simulated gastrointestinal process. researchgate.net These findings highlight the importance of evaluating the effects of the digestion process on the toxicity of functionalized nanomaterials. researchgate.net
Future Directions and Emerging Research Areas for Dodecylamine
Development of Novel Dodecylamine-based Functional Materials
The development of new functional materials is a rapidly growing field, with This compound (B51217) emerging as a key building block. Its ability to self-assemble and modify surfaces is being exploited to create materials with tailored properties for a wide range of applications.
One promising area is the use of this compound in the fabrication of nanocomposites. mdpi.com Research has shown that modifying carbon nanotubes (CNTs) with this compound enhances their dispersion in polymer matrices, such as polyethylene (B3416737) and poly(styrene-b-isobutylene-b-styrene) (SIBS). mdpi.comresearchgate.net This improved dispersion leads to nanocomposites with enhanced mechanical and thermal properties. researchgate.net The this compound functionalization promotes better interfacial adhesion between the nanotubes and the polymer, allowing for more effective stress transfer. researchgate.net
This compound also plays a crucial role in the synthesis of nanoparticles. It can act as a capping agent, controlling the size and morphology of nanoparticles during their formation. nih.gov For instance, this compound has been used to synthesize monodisperse iron oxide nanoparticles for potential applications in magnetic resonance imaging (MRI). nih.gov Furthermore, this compound can serve as a carbon source for creating thin, uniform carbon coatings on nanocrystals, such as Fe3O4, to improve their performance in lithium-ion batteries. rsc.org These coatings enhance electrical conductivity and accommodate volume changes during charging and discharging, leading to better cycle stability and rate capability. rsc.org
The amphiphilic character of this compound makes it suitable for creating organized molecular assemblies, such as Langmuir-Blodgett films and self-assembled monolayers. These structures have potential applications in sensors, electronics, and coatings. The ability of this compound to form well-organized monolayers on surfaces like silica (B1680970) has been demonstrated, with the potential to create hydrophobic surfaces. acs.org
Future research in this area is expected to focus on:
Designing and synthesizing new this compound derivatives with enhanced functionalities.
Exploring the use of this compound in the fabrication of advanced materials for energy storage and conversion.
Developing novel nanocomposites with superior properties for structural and functional applications.
Table 1: Applications of this compound in Functional Materials
| Application Area | Role of this compound | Resulting Properties | Potential Use |
| Nanocomposites | Surface modifier for carbon nanotubes | Improved dispersion in polymer matrix | Enhanced mechanical and thermal strength of materials mdpi.comresearchgate.net |
| Nanoparticles | Capping and reducing agent | Controlled size and morphology, uniform carbon coating | Advanced lithium-ion batteries, MRI contrast agents nih.govrsc.org |
| Surface Modification | Formation of self-assembled monolayers | Creation of hydrophobic surfaces | Water-repellent coatings, microelectronics acs.org |
Advancements in Targeted Drug Delivery Systems utilizing this compound Chemistry
The field of nanomedicine is actively exploring the use of this compound and its derivatives to create more effective and targeted drug delivery systems. nih.gov The ability of this compound to interact with biological membranes and its potential to be incorporated into various nanoparticle formulations make it a promising candidate for enhancing the delivery of therapeutic agents to specific cells or tissues.
One key area of research involves the modification of nanoparticles with this compound to improve their drug-loading capacity and facilitate their entry into cells. For example, this compound has been investigated for its potential to enhance the transdermal delivery of drugs like Vitamin D3 by acting as a penetration enhancer in ointments. nih.gov Its amphiphilic nature allows it to disrupt the lipid bilayer of the skin, thereby increasing drug permeation. nih.gov
This compound and its derivatives are also being used to create pH-responsive drug delivery systems. researchgate.net By conjugating this compound with polymers like hyaluronic acid, researchers have developed nanocarriers that are stable at physiological pH but release their drug payload in the acidic microenvironment of tumors. researchgate.net This targeted release mechanism can improve the efficacy of anticancer drugs while minimizing side effects on healthy tissues. researchgate.net
Furthermore, this compound-based compounds are being explored for their potential in gene delivery. The cationic amine groups of this compound can form complexes with negatively charged nucleic acids, such as DNA and RNA, protecting them from degradation and facilitating their transport into cells. ontosight.ai
Emerging research in this domain is focused on:
Synthesizing novel this compound derivatives with improved biocompatibility and targeting specificity.
Developing multi-functional nanoparticles that combine diagnostic and therapeutic capabilities.
Investigating the long-term stability and in vivo performance of this compound-based drug delivery systems.
Table 2: this compound in Targeted Drug Delivery
| Delivery System | Role of this compound | Mechanism of Action | Therapeutic Application |
| Topical Formulations | Penetration enhancer | Disrupts skin's lipid barrier | Enhanced transdermal delivery of Vitamin D3 nih.gov |
| pH-Responsive Nanocarriers | pH-sensitive component | Releases drug in acidic tumor environment | Targeted cancer therapy researchgate.net |
| Gene Delivery Vectors | Complexation with nucleic acids | Protects and delivers genetic material into cells | Gene therapy ontosight.ai |
| Liposome Modification | Targeting ligand for TAMs | Binds to sialic acid receptors on monocytes | Antitumor therapy nih.gov |
Exploration of New Bioremediation and Environmental Applications
This compound's surfactant properties and its ability to interact with various substances make it a valuable tool for environmental remediation and other industrial applications. Research is ongoing to explore new and more efficient ways to utilize this compound in addressing environmental challenges.
A significant application of this compound is in the flotation process for mineral extraction. It acts as a collector, selectively binding to the surface of certain minerals and making them hydrophobic, which allows them to be separated from the unwanted gangue material by air bubbles. bibliotekanauki.pljournalssystem.com Recent studies have focused on using this compound in combination with other reagents, like octanol (B41247), to enhance the flotation of minerals such as lepidolite. bibliotekanauki.pljournalssystem.com
In the realm of water treatment, this compound and its derivatives are being investigated for their potential to remove pollutants. For instance, this compound-modified sodium montmorillonite (B579905) has been shown to be an effective adsorbent for removing hexavalent chromium from wastewater. frontiersin.orgresearchgate.net The protonated amine groups of this compound interact with the chromate (B82759) anions, facilitating their removal. researchgate.net Additionally, this compound-based compounds are being developed as demulsifiers for treating oily wastewater from petroleum extraction and petrochemical production. nih.gov
This compound also shows promise in the field of bioremediation. Studies have indicated that certain bacteria, such as Bacillus polymyxa, can effectively biodegrade this compound, which is used as a flotation reagent. tandfonline.com This suggests a potential for developing bioremediation strategies to treat wastewater from mining operations.
Future research is likely to concentrate on:
Developing more biodegradable and environmentally friendly this compound-based flotation agents.
Designing highly selective adsorbents for the removal of specific pollutants from water.
Investigating the microbial pathways for this compound degradation to optimize bioremediation processes.
Integration of Advanced Computational Modeling for Predictive Research
Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT), are becoming indispensable tools for understanding and predicting the behavior of this compound at the molecular level. acs.orgresearchgate.net These methods provide insights that are often difficult to obtain through experiments alone, accelerating the discovery and design of new this compound-based technologies.
MD simulations are being used to study the adsorption of this compound on various surfaces, which is crucial for its applications in flotation and corrosion inhibition. acs.orgcapes.gov.br For example, simulations have revealed how this compound molecules arrange themselves at the air/water interface and on mineral surfaces like silica and iron. acs.orgbibliotekanauki.pljournalssystem.comcapes.gov.br These studies help in understanding the mechanisms behind flotation efficiency and the formation of protective films. bibliotekanauki.pljournalssystem.com
DFT calculations are employed to investigate the electronic structure and reactivity of this compound and its derivatives. mdpi.com This information is valuable for predicting their interaction with other molecules and materials. For instance, DFT has been used to study the substituent effects in this compound-based collectors for kaolinite (B1170537) flotation, helping to identify more effective collector designs. mdpi.com
Computational modeling is also being used to explore the self-assembly of this compound and its role in the formation of micelles and other aggregates. bibliotekanauki.pljournalssystem.com These simulations can predict the conditions under which these structures form and their resulting properties, which is important for applications in drug delivery and materials science.
The future of computational research on this compound will likely involve:
Developing more accurate force fields and quantum chemical methods for simulating complex systems containing this compound.
Combining computational modeling with experimental data to build more robust and predictive models.
Using machine learning and artificial intelligence to accelerate the discovery of new this compound-based materials and applications.
Table 3: Computational Modeling in this compound Research
| Modeling Technique | Area of Investigation | Key Insights | Impact on Research |
| Molecular Dynamics (MD) | Adsorption on mineral surfaces | Understanding of adsorption mechanisms and self-assembly | Optimization of flotation processes and corrosion inhibitors acs.orgbibliotekanauki.pljournalssystem.comcapes.gov.br |
| Density Functional Theory (DFT) | Electronic structure and reactivity | Prediction of interaction energies and reaction pathways | Design of more effective collectors for mineral flotation mdpi.com |
| Combined MD and DFT | Competitive adsorption with water | Elucidation of surface interactions in aqueous environments | Improved design of surfactants for mineral separation acs.org |
Discovery of Undiscovered Biological Activities and Therapeutic Potential
While this compound is well-known for its antimicrobial properties, ongoing research is uncovering new biological activities and therapeutic potentials for this compound and its derivatives. rsc.org These discoveries could lead to the development of new treatments for a variety of diseases.
One area of active investigation is the potential of this compound derivatives as anticancer agents. researchgate.net Studies have shown that certain this compound-containing compounds can induce cell death in cancer cells, possibly by disrupting their cell membranes. researchgate.net For example, magnetite nanoparticles coated with this compound have demonstrated cytotoxicity against hepatocarcinoma cells. researchgate.net
Researchers are also exploring the use of this compound derivatives to target specific cell types involved in disease processes. For instance, sialic acid-dodecylamine conjugates have been synthesized to target tumor-associated macrophages (TAMs), which play a role in tumor growth and metastasis. nih.gov By delivering therapeutic agents specifically to TAMs, it may be possible to modulate their activity and inhibit tumor progression. nih.gov
The potent antispore activity of this compound is also a subject of continued research. rsc.org While its toxicity currently limits its practical use, understanding the mechanism by which it kills bacterial spores could guide the design of new, safer antispore agents that are crucial for the food and medical industries. rsc.org
Future research in this area will likely focus on:
Screening libraries of this compound derivatives for novel biological activities.
Investigating the molecular mechanisms underlying the observed therapeutic effects.
Developing strategies to improve the biocompatibility and reduce the toxicity of this compound-based compounds for therapeutic use.
Q & A
Q. What are the key physicochemical properties of dodecylamine that influence its role in surfactant applications?
this compound (DDA) is a primary amine with a 12-carbon alkyl chain, conferring amphiphilic properties. Its insolubility in water (floats due to lower density) and ability to form micelles make it effective in stabilizing interfaces. For example, in surfactant-copper(II) complexes, the hydrophobic tail facilitates micelle formation, while the amine group coordinates with metal ions, enabling applications in catalysis or material templating . The pH-dependent protonation of the amine group (pKa ~10.6) allows modulation of its adsorption behavior on mineral surfaces like quartz, critical for flotation processes .
Q. How is this compound utilized in the synthesis of nanostructured materials?
DDA acts as a multifunctional agent in nanomaterial synthesis. In solvothermal methods, it serves as a solvent, reducing agent, and capping agent. For instance, in CdS nanorod synthesis, DDA coordinates with Cd²⁺ ions, controlling nucleation and growth kinetics to yield anisotropic structures. The temperature-dependent phase transitions (e.g., hexagonal vs. cubic CdS) are influenced by DDA’s ability to stabilize specific crystal facets . Similarly, in silver nanowire synthesis, DDA reduces Ag⁺ ions and selectively binds to {100} facets, promoting one-dimensional growth .
Q. What safety protocols are essential when handling this compound in laboratory settings?
DDA is toxic via inhalation, ingestion, or dermal exposure, requiring stringent safety measures. Laboratory workflows should include fume hoods for ventilation, chemical-resistant gloves (nitrile or neoprene), and eye protection. First-aid protocols emphasize immediate rinsing for skin/eye contact and oxygen administration for inhalation exposure. Waste disposal must adhere to regulations for corrosive amines (UN 3259) .
Advanced Research Questions
Q. How does pH modulate this compound’s efficacy in mineral flotation, and how can contradictory adsorption data be resolved?
In quartz flotation, DDA exists as dodecylammonium ions (DDAH⁺) below pH 10.6, which adsorb electrostatically on negatively charged quartz surfaces, enhancing hydrophobicity. Above pH 10.6, neutral DDA molecules form via deprotonation, reducing adsorption density and flotation efficiency . However, in hematite flotation, DDA achieves optimal performance at neutral pH (120–180 g/t dosage) due to hydrogen bonding and hydrophobic interactions, yielding >75% Fe recovery . Contradictions arise from mineral-specific surface chemistry; quartz requires cationic species, while hematite benefits from non-ionic interactions. Researchers must tailor pH and dosage based on zeta potential and adsorption isotherm analyses.
Q. What mechanistic insights explain this compound’s role in enhancing photocatalytic H₂ production in CdS nanostructures?
DDA-functionalized CdS nanorods exhibit improved charge separation and reduced recombination. The amine groups passivate surface defects, while the alkyl chain minimizes agglomeration, increasing active surface area. In multi-armed CdS synthesized with DDA, the hexagonal phase dominates, providing a direct bandgap (2.4 eV) favorable for visible-light absorption. Photoluminescence studies show prolonged carrier lifetimes in DDA-capped structures, correlating with higher H₂ evolution rates (e.g., 6.0 mW/cm² under AM 1.5G irradiation) .
Q. How can this compound-modified graphene improve adsorption desulfurization, and what computational methods validate these effects?
DDA grafted onto graphene oxide enhances hydrophobicity and prevents restacking, increasing dibenzothiophene (DBT) adsorption capacity. Density functional theory (DFT-D3) reveals that DDA’s alkyl chains create π-π interactions with DBT’s aromatic rings, dominated by dispersion forces (binding energy ~35 kJ/mol). Experimental adsorption isotherms align with Langmuir models, showing a 20% increase in capacity for reduced DDA-graphene vs. unmodified graphene .
Q. What experimental strategies address the environmental trade-offs of this compound in nanoparticle synthesis?
While DDA stabilizes nanoparticles, its ecotoxicity necessitates post-synthesis removal. Phase-transfer methods using ethanol/water mixtures can extract DDA from CdS nanorods, confirmed via FTIR and TGA. Alternatively, biodegradable analogs like DDA-poly(aspartic acid) copolymers reduce environmental persistence while maintaining colloidal stability .
Methodological Considerations
Q. How to optimize this compound’s intercalation into kaolinite for tailored material properties?
Intercalation efficiency depends on pretreatment (e.g., dimethyl sulfoxide (DMSO) swelling) to expand kaolinite layers. DDA is introduced via melt or solution methods, with XRD confirming layer spacing increases from 0.72 nm to 3.5 nm. FTIR and NMR verify hydrogen bonding between DDA’s amine and kaolinite’s hydroxyl groups. Applications include enhanced ion exchange capacity for wastewater treatment .
Q. What advanced characterization techniques resolve contradictions in this compound’s adsorption mechanisms?
Quartz crystal microbalance with dissipation (QCM-D) quantifies adsorption density and viscoelasticity, distinguishing monolayer vs. bilayer formation. Atomic force microscopy (AFM) visualizes DDA’s lamellar self-assembly on HOPG, correlating with contact angle and zeta potential data . Synchrotron XPS can further probe pH-dependent speciation at mineral interfaces.
Q. How to design experiments mitigating this compound’s interference in spectroscopic analyses?
DDA’s C-H and N-H vibrations may overlap with analyte signals. Deuterated DDA (d-DDA) or background subtraction using reference spectra (e.g., blank DDA samples) improves accuracy in FTIR and Raman studies. For fluorescence-based assays, DDA’s autofluorescence in UV ranges requires excitation above 400 nm .
Data Interpretation Challenges
Q. Why do discrepancies exist in this compound’s corrosion inhibition efficiency across steel grades?
Electrochemical impedance spectroscopy (EIS) reveals that DDA’s inhibition on mild steel (85% efficiency in 1M HCl) stems from physisorption via amine groups, forming a hydrophobic film. However, on high-carbon steel, DDA’s adsorption is less effective due to competing chloride ion adsorption. Weight loss and polarization curves must be cross-validated with surface morphology (SEM/EDS) to isolate alloy-specific effects .
Q. How to reconcile conflicting reports on this compound’s environmental persistence?
Half-life studies vary with microbial communities: DDA degrades faster in soils with Pseudomonas spp. (t₁/₂ = 14 days) vs. oligotrophic aquatic systems (t₁/₂ = 60 days). OECD 301F respirometry tests under standardized conditions (e.g., 20°C, pH 7) are critical for comparative assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
